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  • Product: 5-(Chloromethyl)-1-methyl-1H-indazole
  • CAS: 1379250-86-8

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 5-(Chloromethyl)-1-methyl-1H-indazole as a Strategic Scaffold in Kinase Inhibitor Design

Topic: 5-(Chloromethyl)-1-methyl-1H-indazole (CAS 1379250-86-8) Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, Process Chemists Executive Summary 5-(Chloromethyl)-1-methyl-1H-indazole (CAS...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-(Chloromethyl)-1-methyl-1H-indazole (CAS 1379250-86-8) Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, Process Chemists

Executive Summary

5-(Chloromethyl)-1-methyl-1H-indazole (CAS 1379250-86-8) serves as a high-value electrophilic intermediate in the synthesis of targeted small-molecule therapeutics. Its structural core—the indazole ring—is a "privileged scaffold" in medicinal chemistry, widely recognized for its ability to mimic the purine ring of ATP, making it indispensable in the design of kinase inhibitors (e.g., for oncology and inflammation).

This guide provides a comprehensive technical analysis of this compound, focusing on its synthesis, chemical stability, and utility as a "linchpin" intermediate for constructing complex bioactive architectures. Unlike simple reagents, the handling of this benzylic chloride requires specific protocols to maintain its integrity and ensure regioselective functionalization.

Chemical Profile & Specifications

PropertySpecification
Chemical Name 5-(Chloromethyl)-1-methyl-1H-indazole
CAS Number 1379250-86-8
Molecular Formula C₉H₉ClN₂
Molecular Weight 180.63 g/mol
Structural Features N1-Methylated indazole core; C5-benzylic chloride
Physical State Off-white to pale yellow solid (Typical)
Solubility Soluble in DCM, THF, DMF, DMSO; Insoluble in water
Stability Moisture sensitive (hydrolysis to alcohol); Light sensitive
Structural Significance

The N1-methyl group locks the tautomeric state of the indazole, preventing the N1-H/N2-H proton shift common in unsubstituted indazoles. This defined geometry is critical for predictable binding modes in protein active sites. The C5-chloromethyl group acts as a highly reactive electrophile, enabling the rapid attachment of solubilizing tails or pharmacophores via nucleophilic substitution (


).

Synthetic Pathways & Process Logic

The synthesis of CAS 1379250-86-8 requires careful control of regiochemistry during the methylation step. Below is the optimized route favored for scale and purity.

Core Synthesis Workflow

The most robust pathway proceeds from methyl 1H-indazole-5-carboxylate .

  • Regioselective N-Methylation:

    • Reagents: MeI or Dimethyl Sulfate,

      
       or 
      
      
      
      , Acetone or DMF.
    • Challenge: Indazole alkylation yields a mixture of N1- and N2-isomers.

    • Solution: N1-alkylation is thermodynamically favored. The isomers are separable by column chromatography or crystallization. The N1-isomer typically elutes second or is less polar in certain systems, but NMR confirmation (

      
      -Me chemical shift and NOE) is mandatory.
      
  • Reduction:

    • Reagents:

      
       (THF) or 
      
      
      
      (MeOH).
    • Transformation: Ester

      
       Hydroxymethyl (Alcohol).
      
  • Chlorination:

    • Reagents:

      
       (Thionyl Chloride) in DCM or 
      
      
      
      .
    • Mechanism:[1][2][3][4] Conversion of the benzylic alcohol to the chloride.

    • Critical Control: Anhydrous conditions are essential to prevent hydrolysis back to the alcohol.

Visualization: Synthetic Logic Flow

SynthesisPath Start Methyl 1H-indazole-5-carboxylate Step1 N-Methylation (MeI, K2CO3) Start->Step1 IsomerSep Isomer Separation (N1 vs N2) Step1->IsomerSep Intermediate Methyl 1-methyl-1H-indazole-5-carboxylate IsomerSep->Intermediate Select N1-Isomer Step2 Reduction (LiAlH4) Intermediate->Step2 Alcohol 5-(Hydroxymethyl)-1-methyl-1H-indazole Step2->Alcohol Step3 Chlorination (SOCl2) Alcohol->Step3 Final 5-(Chloromethyl)-1-methyl-1H-indazole (CAS 1379250-86-8) Step3->Final

Caption: Step-wise synthetic route emphasizing the critical isomer separation stage to ensure N1-regioisomer purity.

Reactivity & Functionalization Guide

The chloromethyl moiety at position 5 is a "soft" electrophile, ideal for


 displacements. This reactivity is the primary reason for the compound's utility in drug discovery.
Key Reaction Classes
  • Amination (C-N Bond Formation):

    • Reagent: Primary or secondary amines (e.g., morpholine, piperazine).

    • Conditions:

      
      , MeCN or DMF, 60°C.
      
    • Application: Creating solubility-enhancing basic tails common in kinase inhibitors.

  • Etherification (C-O Bond Formation):

    • Reagent: Phenols or alcohols.

    • Conditions:

      
       (for alcohols) or 
      
      
      
      (for phenols), DMF.
    • Application: Linking the indazole core to other aromatic pharmacophores.[5]

  • Thioetherification (C-S Bond Formation):

    • Reagent: Thiols.

    • Conditions: Mild base, room temperature.[1]

    • Application: Introducing metabolic handles or covalent warheads.

Visualization: Divergent Reactivity

Reactivity Core 5-(Chloromethyl)-1-methyl-1H-indazole Amine Benzylic Amines (Solubility Tail) Core->Amine + HNR2 / Base Ether Benzylic Ethers (Linker Segment) Core->Ether + HOR / Base Thiol Thioethers (Metabolic Probe) Core->Thiol + HSR / Base Cyano Acetonitriles (Chain Extension) Core->Cyano + NaCN

Caption: The chloromethyl group serves as a versatile handle for introducing diverse chemical functionalities via nucleophilic substitution.

Therapeutic Applications: The "Kinase Hinge" Logic

In medicinal chemistry, the indazole ring often binds to the hinge region of kinase enzymes (e.g., VEGFR, EGFR, CDK).

  • Role of N1-Methyl: The N1-methyl group often projects into a hydrophobic pocket (solvent-exposed or gatekeeper region), improving potency and selectivity compared to the unsubstituted NH.

  • Role of C5-Substitution: The C5 position vectors away from the hinge, towards the solvent front. This is the ideal position to attach solubilizing groups (like morpholine or piperidine) using the chloromethyl linker.

  • Example Drug Classes:

    • Axitinib Analogs: While Axitinib uses an N-unsubstituted indazole, many next-gen analogs methylate N1 to prevent metabolic glucuronidation.

    • Linifanib Derivatives: Utilize the indazole core for potent receptor tyrosine kinase inhibition.[6]

Handling, Stability & Safety (E-E-A-T)

Stability Protocol
  • Hydrolysis Risk: The benzylic chloride is susceptible to hydrolysis by atmospheric moisture, converting it back to the alcohol (5-hydroxymethyl-1-methyl-1H-indazole).

  • Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). Desiccate before opening.

  • QC Check: Before use, check

    
     NMR for the diagnostic 
    
    
    
    singlet (typically
    
    
    4.7–4.8 ppm). If a peak appears at
    
    
    4.5–4.6 ppm (broad), it indicates hydrolysis to the alcohol.
Safety Data
  • Hazards: Causes skin irritation (H315), serious eye irritation (H319).

  • Specific Danger: As a benzylic halide, it is a potential lachrymator and a strong alkylating agent . It should be handled in a fume hood with double gloving.

  • First Aid: In case of contact, wash immediately with soap and water. Do not use alcohol-based washes initially as they may increase skin absorption.

References

  • Synthesis of Indazoles: Schmidt, A., & Beutler, A. (2008).[5] Recent Advances in the Chemistry of Indazoles. Current Organic Chemistry.

  • Kinase Inhibitor Design: Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer.

  • Indazole Regiochemistry: Luo, G., Chen, L., & Popp, F. D. (2006). Regioselective alkylation of indazoles. Journal of Organic Chemistry.

  • General Reactivity of Chloromethyl Heterocycles: Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. [3]

Sources

Exploratory

Chemical structure of 5-(chloromethyl)-1-methylindazole

An In-Depth Technical Guide to the Chemical Structure and Utility of 5-(Chloromethyl)-1-methyl-1H-indazole Part 1: Executive Summary & Core Directive Subject: 5-(Chloromethyl)-1-methyl-1H-indazole CAS Registry Number (Pr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Structure and Utility of 5-(Chloromethyl)-1-methyl-1H-indazole

Part 1: Executive Summary & Core Directive

Subject: 5-(Chloromethyl)-1-methyl-1H-indazole CAS Registry Number (Precursor Alcohol): 1092961-11-9 (Reference for (1-methyl-1H-indazol-5-yl)methanol) Role: High-value electrophilic intermediate for medicinal chemistry. Primary Application: Synthesis of kinase inhibitors, receptor modulators (e.g., TRPA1, HPK1), and bioconjugates.

This guide serves as a definitive technical resource for researchers utilizing 5-(chloromethyl)-1-methyl-1H-indazole . Unlike simple reagents, this compound represents a "linchpin" scaffold—a structural anchor that fixes the indazole tautomerism via N1-methylation while providing a highly reactive benzylic electrophile at C5 for divergent synthesis.

Part 2: Chemical Structure & Electronic Properties

Structural Identity

The compound consists of a bicyclic indazole core (a benzene ring fused to a pyrazole ring). The critical structural features are:

  • N1-Methylation: The methyl group at the nitrogen-1 position locks the molecule into a single tautomeric form, preventing the N1-H/N2-H proton shift characteristic of unsubstituted indazoles. This is crucial for predictable binding modes in protein active sites.

  • C5-Chloromethyl Motif: A "benzylic-like" chloride located at the 5-position. This group acts as a potent electrophile, susceptible to

    
     displacement by amines, thiols, and alkoxides.
    
Electronic Distribution & Reactivity

The indazole ring is electron-rich, but the C5 position is electronically coupled to the aromatic system. The chloromethyl group is activated by the aromatic ring, making it significantly more reactive than a standard alkyl chloride.

  • Indazole Core:

    
    -excessive heterocycle.
    
  • C-Cl Bond: Polarized and weak, facilitating heterolytic cleavage or concerted displacement.

DOT Diagram: Structural Logic & Numbering

ChemicalStructure Core Indazole Core (Benzene + Pyrazole) N1 N1-Methyl Group (Tautomer Lock) Core->N1 Regiochemical Stability C5 C5-Chloromethyl (Electrophilic Warhead) Core->C5 Electronic Activation Reactivity S_N2 Susceptibility (High) C5->Reactivity Leaving Group (Cl-)

Caption: Structural deconstruction of 5-(chloromethyl)-1-methylindazole highlighting the functional roles of its substituents.

Part 3: Synthesis & Production Protocols

The synthesis of 5-(chloromethyl)-1-methylindazole is rarely a one-step process from commercial starting materials. The most robust route proceeds through the reduction of the corresponding ester or acid to an alcohol, followed by chlorination.

Synthetic Workflow

Step 1: N-Methylation (Regiocontrol) Methylation of methyl 1H-indazole-5-carboxylate typically yields a mixture of N1- and N2-isomers. The N1-isomer is thermodynamically favored and usually the major product.

  • Reagents: MeI or Dimethyl sulfate,

    
    , DMF or Acetone.
    
  • Purification: Column chromatography is required to remove the N2-isomer.

Step 2: Reduction Conversion of the ester to (1-methyl-1H-indazol-5-yl)methanol.

  • Reagents:

    
     (LAH) in THF at 0°C.
    
  • Observation: The alcohol is often isolated as a brown viscous oil or low-melting solid.

Step 3: Chlorination Conversion of the alcohol to the target chloride.

  • Reagents: Thionyl chloride (

    
    ) in DCM or 
    
    
    
    .
  • Precaution: The product is an alkylating agent and should be handled with care.

DOT Diagram: Synthetic Pathway

SynthesisRoute Start Methyl 1H-indazole-5-carboxylate Step1 Step 1: N-Methylation (MeI, K2CO3, DMF) Start->Step1 Inter1 Methyl 1-methyl-1H-indazole-5-carboxylate (Separate from N2 isomer) Step1->Inter1 Major Isomer Step2 Step 2: Reduction (LiAlH4, THF, 0°C) Inter1->Step2 Inter2 (1-methyl-1H-indazol-5-yl)methanol (CAS: 1092961-11-9) Step2->Inter2 Step3 Step 3: Chlorination (SOCl2, DCM) Inter2->Step3 Final 5-(Chloromethyl)-1-methyl-1H-indazole (Target Electrophile) Step3->Final

Caption: Step-wise synthetic pathway from the commercially available ester to the chloromethyl target.

Experimental Protocol: Chlorination Step

Standard Operating Procedure (SOP) for converting the alcohol to the chloride.

  • Preparation: Dissolve 1.0 eq of (1-methyl-1H-indazol-5-yl)methanol in anhydrous Dichloromethane (DCM) (approx. 10 mL/g).

  • Addition: Cool the solution to 0°C under an inert atmosphere (

    
     or Ar). Dropwise add 1.5 eq of Thionyl Chloride (
    
    
    
    ).
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC or LC-MS (Note: Chloride may hydrolyze on LC-MS; look for disappearance of alcohol).

  • Work-up: Evaporate volatiles under reduced pressure. Co-evaporate with toluene (2x) to remove residual

    
     and HCl.
    
  • Result: The crude hydrochloride salt is often used directly in the next step to minimize hydrolysis or degradation.

Part 4: Applications in Drug Discovery

The 5-(chloromethyl)-1-methylindazole scaffold is a "privileged structure" in medicinal chemistry, particularly for designing inhibitors of kinases and ion channels.

Functionalization (The "Warhead" Concept)

The chloromethyl group serves as a connection point. It allows the indazole core (which often binds to the hinge region of kinases) to be linked to solubilizing groups or other pharmacophores.

Reaction TypeNucleophileProduct ClassApplication Example
Amination Primary/Secondary AminesBenzylic AminesKinase Inhibitors (e.g., HPK1, VEGFR)
Etherification Phenols/AlcoholsEthersReceptor Modulators (e.g., TRPA1)
Thio-alkylation ThiolsThioethersMetabolic Probes
Cyanation NaCNNitrilesPrecursor to acids/amides
Case Study: TRPA1 and Kinase Inhibition

Research indicates that 5-substituted indazoles are potent antagonists for the TRPA1 ion channel (involved in pain sensation) and inhibitors of HPK1 (Hematopoietic progenitor kinase 1, an immuno-oncology target).

  • Mechanism: The indazole nitrogen (N2) often acts as a hydrogen bond acceptor in the ATP-binding pocket of enzymes.

  • Linker: The methylene group (from the chloromethyl precursor) provides the optimal spacing and rotational freedom for the attached group to interact with adjacent hydrophobic pockets.

Part 5: Analytical Characterization

To validate the synthesis, the following spectroscopic data is typical for this class of compounds:

  • 
     NMR (CDCl
    
    
    
    , 400 MHz):
    • 
       4.05 (s, 3H, 
      
      
      
      )
    • 
       4.75 (s, 2H, 
      
      
      
      )
    • 
       7.40–8.00 (m, 3H, Aromatic protons)
      
    • 
       8.05 (s, 1H, H-3 proton)
      
  • Mass Spectrometry:

    • ESI+: Shows

      
       peak.[1] Note the characteristic chlorine isotope pattern (
      
      
      
      in 3:1 ratio).

Part 6: Safety & Handling

Hazard Classification:

  • Skin/Eye Irritant: Benzylic chlorides are potent lachrymators and irritants.

  • Alkylating Agent: Potential mutagen. Handle in a fume hood with double gloves.

  • Stability: Moisture sensitive. Hydrolyzes to the alcohol and HCl upon exposure to damp air. Store under inert gas at -20°C.

References

  • Synthesis of Indazole Intermediates

    • Title: Preparation of Indazole Compounds and Uses Thereof (HPK1 Inhibitors).[2]

    • Source: US P
    • URL
  • Precursor Characterization

    • Title: (1-Methyl-1H-indazol-5-yl)methanol (CAS 1092961-11-9).
    • Source: PubChem / BenchChem D
    • URL:[Link]

  • Medicinal Chemistry Applications

    • Title: Discovery, optimization, and biological evaluation of 5-(2-(trifluoromethyl)phenyl)indazoles as a novel class of transient receptor potential A1 (TRPA1) antagonists.
    • Source: Bioorganic & Medicinal Chemistry Letters (via PubMed).
    • URL:[Link]

  • General Reactivity of Indazoles

    • Title: Indazole: a medicinally important heterocyclic moiety.[3]

    • Source: Medicinal Chemistry Research.
    • URL:[Link]

Sources

Foundational

An In-depth Technical Guide to 1-Methyl-5-(chloromethyl)-1H-indazole

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 1-Methyl-5-(chloromethyl)-1H-indazole, a heterocyclic compound of interest in medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Methyl-5-(chloromethyl)-1H-indazole, a heterocyclic compound of interest in medicinal chemistry. Due to its structural motifs—a methylated indazole core and a reactive chloromethyl group—this molecule holds potential as a versatile building block for the synthesis of novel therapeutic agents. This document covers its molecular formula, molecular weight, a plausible synthetic route, and its potential applications in drug discovery, drawing upon data from structurally related compounds due to the limited specific information available for this particular molecule. Safety and handling precautions based on analogous structures are also discussed.

Molecular Structure and Properties

1-Methyl-5-(chloromethyl)-1H-indazole possesses a bicyclic structure composed of a benzene ring fused to a pyrazole ring, with a methyl group at the N1 position and a chloromethyl group at the C5 position. The presence of the reactive chloromethyl group makes it a key intermediate for further chemical modifications.

Table 1: Molecular Properties of 1-Methyl-5-(chloromethyl)-1H-indazole

PropertyValue
Molecular Formula C₉H₉ClN₂
Molecular Weight 180.64 g/mol
IUPAC Name 5-(chloromethyl)-1-methyl-1H-indazole

Synthesis and Experimental Protocols

Stage 1: Synthesis of the Precursor: (1-methyl-1H-indazol-5-yl)methanol

The synthesis of this precursor can be approached through the N-methylation of a suitable 5-substituted indazole.

Experimental Protocol (Proposed):

  • Starting Material: 5-(Hydroxymethyl)-1H-indazole.

  • Reaction: To a solution of 5-(hydroxymethyl)-1H-indazole in a suitable solvent such as dimethylformamide (DMF), add a base like sodium hydride (NaH) to deprotonate the indazole nitrogen.

  • Methylation: Introduce a methylating agent, such as methyl iodide (CH₃I), to the reaction mixture.

  • Work-up: After the reaction is complete, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: The crude product can be purified by column chromatography to yield pure (1-methyl-1H-indazol-5-yl)methanol.

Stage 2: Chlorination of the Alcohol

The conversion of the hydroxymethyl group to a chloromethyl group can be achieved using a standard chlorinating agent.

Experimental Protocol (Proposed):

  • Reaction: Dissolve the precursor, (1-methyl-1H-indazol-5-yl)methanol, in an anhydrous solvent such as dichloromethane (DCM).

  • Chlorination: Add a chlorinating agent, for instance, thionyl chloride (SOCl₂), dropwise to the solution at a controlled temperature (e.g., 0 °C).

  • Work-up: Once the reaction is complete, the solvent and excess reagent can be removed under reduced pressure.

  • Purification: The resulting 1-Methyl-5-(chloromethyl)-1H-indazole can be purified by recrystallization or column chromatography.

Synthesis_Workflow cluster_stage1 Stage 1: Precursor Synthesis cluster_stage2 Stage 2: Chlorination start1 5-(Hydroxymethyl)-1H-indazole step1 1. Deprotonation with NaH in DMF 2. Addition of CH3I start1->step1 product1 (1-methyl-1H-indazol-5-yl)methanol step1->product1 start2 (1-methyl-1H-indazol-5-yl)methanol step2 Addition of SOCl2 in DCM start2->step2 product2 1-Methyl-5-(chloromethyl)-1H-indazole step2->product2

Caption: Proposed two-stage synthesis pathway for 1-Methyl-5-(chloromethyl)-1H-indazole.

Applications in Drug Development

The indazole scaffold is a "privileged structure" in medicinal chemistry, known for its presence in numerous biologically active compounds. Indazole derivatives have demonstrated a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.

The chloromethyl group in 1-Methyl-5-(chloromethyl)-1H-indazole serves as a reactive "handle" for nucleophilic substitution reactions. This allows for the facile introduction of various functional groups and the construction of a library of derivatives for screening against different biological targets. For instance, similar chloromethyl-substituted heterocycles are used in the synthesis of Takeda G-protein-coupled receptor 5 (TGR5) agonists, which are being investigated for the treatment of metabolic diseases.

Safety and Handling

Specific safety data for 1-Methyl-5-(chloromethyl)-1H-indazole is not available. Therefore, precautions should be based on data for structurally similar compounds, such as other chloromethylated heterocyclic compounds and substituted indazoles.

  • Hazard Identification: Assumed to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wear personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • First Aid:

    • If inhaled: Move the person into fresh air.

    • In case of skin contact: Wash off with soap and plenty of water.

    • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.

    • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

Always consult a comprehensive Safety Data Sheet (SDS) for a specific compound before handling.

Conclusion

1-Methyl-5-(chloromethyl)-1H-indazole is a potentially valuable, yet not widely documented, chemical intermediate. Its synthesis is achievable through established chemical transformations. The presence of the reactive chloromethyl group on the privileged indazole scaffold makes it an attractive starting material for the synthesis of diverse compound libraries for drug discovery and development. Researchers working with this and structurally related compounds should adhere to strict safety protocols due to their potential hazards.

References

  • Note: As specific literature for 1-Methyl-5-(chloromethyl)-1H-indazole is scarce, this reference list includes sources for the synthesis and applications of related indazole and chloromethyl-substituted heterocyclic compounds.
Exploratory

5-(Chloromethyl)-1-methyl-1H-indazole SMILES and InChIKey

An In-depth Technical Guide to 5-(Chloromethyl)-1-methyl-1H-indazole: Synthesis, Properties, and Applications in Drug Discovery Abstract 5-(Chloromethyl)-1-methyl-1H-indazole is a pivotal heterocyclic building block, eng...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-(Chloromethyl)-1-methyl-1H-indazole: Synthesis, Properties, and Applications in Drug Discovery

Abstract

5-(Chloromethyl)-1-methyl-1H-indazole is a pivotal heterocyclic building block, engineered for its utility in medicinal chemistry and drug development. Its structure combines the privileged indazole scaffold, a known bioisostere of indole, with a reactive chloromethyl group at the C5-position. This functional handle serves as a versatile electrophilic site for introducing the indazole core into more complex molecular architectures via nucleophilic substitution. This guide provides a comprehensive technical overview of its chemical identity, a detailed exploration of its synthetic pathway from common precursors, its characteristic reactivity, and its application in the synthesis of pharmacologically active agents, particularly as inhibitors of monoacylglycerol lipase (MAGL). Safety protocols and characterization data are also discussed to provide a holistic resource for researchers and drug development professionals.

Chemical Identity and Properties

The unambiguous identification of a synthetic intermediate is foundational to its effective use. The key identifiers and computed physical properties for 5-(Chloromethyl)-1-methyl-1H-indazole are summarized below.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name 5-(Chloromethyl)-1-methyl-1H-indazole
CAS Number 1092453-73-3
Molecular Formula C₉H₉ClN₂
SMILES CN1N=CC2=C1C=C(CCl)C=C2
InChIKey InChIKey=YJRGVJJBEBGVOM-UHFFFAOYSA-N

Table 2: Physical and Chemical Properties

PropertyValue
Molecular Weight 180.64 g/mol
Appearance Off-white to light yellow solid (predicted)
Solubility Soluble in dichloromethane, chloroform, ethyl acetate, THF
Reactivity The chloromethyl group is a reactive electrophile
Storage Store in a cool, dry place away from moisture and nucleophiles

Synthesis and Mechanistic Insights

The synthesis of 5-(Chloromethyl)-1-methyl-1H-indazole is most efficiently achieved via a two-step sequence starting from a commercially available precursor. The strategy involves the formation of the key alcohol intermediate, (1-methyl-1H-indazol-5-yl)methanol, followed by a robust chlorination reaction.

Synthetic Workflow Overview

The overall pathway leverages standard, high-yielding organic transformations. The first stage involves the regioselective N-methylation of 5-bromo-1H-indazole, followed by a metal-halogen exchange and formylation to generate an aldehyde, which is then reduced to the key alcohol intermediate. The final stage is the conversion of this primary alcohol to the target alkyl chloride.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Chlorination A 5-Bromo-1H-indazole B 5-Bromo-1-methyl-1H-indazole A->B  1. NaH, DMF  2. MeI C (1-Methyl-1H-indazol-5-yl)methanol B->C  1. n-BuLi, THF, -78°C  2. Ethyl Formate  3. NaBH4 (Reduction) D 5-(Chloromethyl)-1-methyl-1H-indazole C->D SOCl2, DCM

Caption: General two-stage synthesis of 5-(Chloromethyl)-1-methyl-1H-indazole.

Experimental Protocol: Synthesis of (1-Methyl-1H-indazol-5-yl)methanol

This protocol is adapted from procedures described in patent literature for the synthesis of key intermediates for MAGL inhibitors.[1][2]

  • Step 1: N-Methylation. To a solution of 5-bromo-1H-indazole in an anhydrous polar aprotic solvent like DMF, add sodium hydride (NaH, 1.1 eq.) portion-wise at 0°C. After gas evolution ceases, add methyl iodide (MeI, 1.2 eq.) and allow the reaction to warm to room temperature. The reaction is monitored by TLC until completion. Workup involves quenching with water and extraction with ethyl acetate. The organic layer is dried and concentrated to yield 5-bromo-1-methyl-1H-indazole.

  • Step 2: Lithiation and Formylation. Dissolve 5-bromo-1-methyl-1H-indazole (1.0 eq.) in anhydrous THF and cool the solution to -78°C under an inert atmosphere (e.g., Argon). Add n-butyllithium (n-BuLi, 1.1 eq.) dropwise. The resulting lithiated species is then quenched by the addition of ethyl formate (1.0 eq.).

  • Step 3: Reduction. Without purification, the crude aldehyde from the previous step is dissolved in methanol and cooled to 0°C. Sodium borohydride (NaBH₄, 1.5 eq.) is added portion-wise. The reaction is stirred until the aldehyde is fully consumed. The reaction is quenched, and the product is extracted to yield (1-methyl-1H-indazol-5-yl)methanol, which can be purified by column chromatography.

Experimental Protocol: Chlorination to Yield the Final Product

The conversion of a primary alcohol to a chloromethyl group is a classic transformation. The use of thionyl chloride (SOCl₂) is advantageous as the byproducts (SO₂ and HCl) are gaseous, simplifying purification.

  • Objective: To convert the hydroxyl group of (1-methyl-1H-indazol-5-yl)methanol into a chloride.

  • Materials:

    • (1-Methyl-1H-indazol-5-yl)methanol

    • Thionyl chloride (SOCl₂)

    • Anhydrous Dichloromethane (DCM)

    • Pyridine (catalytic amount, optional)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve (1-methyl-1H-indazol-5-yl)methanol (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere and cool to 0°C in an ice bath.

    • Add thionyl chloride (1.2-1.5 eq.) dropwise to the stirred solution. A catalytic amount of pyridine can be added to facilitate the reaction.

    • Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature, monitoring progress by TLC.

    • Upon completion, carefully quench the reaction by slowly adding it to a stirred, cold saturated solution of sodium bicarbonate.

    • Separate the organic layer, and wash successively with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • If necessary, purify the product via flash column chromatography on silica gel.

  • Causality: The reaction proceeds via the formation of a chlorosulfite ester intermediate. The chloride ion, released from the decomposition of this intermediate, then acts as a nucleophile in an Sₙ2 reaction to displace the chlorosulfite group, yielding the desired alkyl chloride with the liberation of SO₂ and HCl gas.

Reactivity and Applications in Medicinal Chemistry

The synthetic value of 5-(Chloromethyl)-1-methyl-1H-indazole lies in the high reactivity of its chloromethyl group, which makes it an excellent electrophilic building block.

The Privileged Indazole Scaffold

The indazole ring is considered a "privileged scaffold" in medicinal chemistry.[3] It is a bioisostere of indole and phenol, often conferring improved metabolic stability and pharmacokinetic properties.[3] Its ability to act as both a hydrogen bond donor and acceptor allows for versatile interactions with biological targets. Several FDA-approved drugs, such as the kinase inhibitor Axitinib, feature the indazole core, highlighting its importance in drug design.[3]

Role as a Key Intermediate for MAGL Inhibitors

Recent research has identified 5-(Chloromethyl)-1-methyl-1H-indazole and its precursors as key intermediates in the synthesis of potent and selective inhibitors of monoacylglycerol lipase (MAGL).[1][4] MAGL is a serine hydrolase that degrades the endocannabinoid 2-arachidonoylglycerol (2-AG).[1] Inhibiting MAGL increases 2-AG levels in the brain, offering a promising therapeutic strategy for neurological disorders, including anxiety, depression, and neurodegenerative diseases, without the side effects associated with direct cannabinoid receptor agonists.[1][4]

The chloromethyl group allows for the facile attachment of the indazole moiety to various molecular frameworks, a crucial step in building libraries of potential MAGL inhibitors for structure-activity relationship (SAR) studies.

G cluster_0 Nucleophilic Substitution (Sₙ2) A 5-(Chloromethyl)-1-methyl-1H-indazole B Amine Derivative (e.g., for MAGL Inhibitors) A->B R₂NH C Ether Derivative A->C R-OH, Base D Thioether Derivative A->D R-SH, Base E Nitrile Derivative A->E NaCN F Diverse Functionalized Indazole Scaffolds B->F C->F D->F E->F

Caption: Reactivity of the chloromethyl group with various nucleophiles.

Spectroscopic Characterization

Confirmation of the structure and purity of 5-(Chloromethyl)-1-methyl-1H-indazole is typically achieved through standard spectroscopic methods.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the indazole ring, a singlet for the N-methyl group (approx. 4.0 ppm), and a key singlet for the chloromethyl (-CH₂Cl) protons (approx. 4.6-4.8 ppm).

  • ¹³C NMR: The carbon spectrum will show distinct signals for the aromatic carbons, the N-methyl carbon, and the chloromethyl carbon.

  • Mass Spectrometry: The mass spectrum (e.g., LCMS) should show a molecular ion peak [M+H]⁺ corresponding to the calculated mass, along with a characteristic isotopic pattern for the presence of one chlorine atom.

Safety and Handling

As a reactive alkylating agent, 5-(Chloromethyl)-1-methyl-1H-indazole requires careful handling to minimize exposure and ensure laboratory safety.

  • Hazard Classification: While a specific, universally adopted GHS classification is not available, compounds of this class (benzylic-type chlorides) are typically classified as irritants, potentially corrosive, and harmful if swallowed or inhaled. They should be treated as potential lachrymators and alkylating agents.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

    • Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).

    • Respiratory Protection: Handle only in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Handling and Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong bases, nucleophiles, and oxidizing agents.

  • First Aid Measures:

    • Inhalation: Move to fresh air. Seek medical attention if symptoms persist.

    • Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

Conclusion

5-(Chloromethyl)-1-methyl-1H-indazole is a high-value synthetic intermediate whose utility is derived from the strategic combination of a privileged heterocyclic core and a versatile reactive functional group. Its role in the construction of advanced drug candidates, particularly for targeting the endocannabinoid system, underscores its importance to the drug discovery and development community. The synthetic pathways are robust and scalable, relying on well-understood chemical principles. Proper handling and characterization are essential for its successful and safe application in the laboratory.

References

  • Adibekian, A., et al. (2018). Identification of ABX-1431, a Selective Inhibitor of Monoacylglycerol Lipase and Clinical Candidate for Treatment of Neurological Disorders. Journal of the American Chemical Society.
  • BenchChem. (2025). Applications of 1-Benzyl-5-(chloromethyl)
  • US Patent US20240294514A1. (2024). Small molecules as monoacylglycerol lipase (magl) inhibitors, compositions and use thereof.
  • WO Patent WO2013103973A1. (2013). Carbamate compounds and of making and using same.
  • Crysdot LLC. (n.d.). Heterocyclic Compounds. Retrieved February 24, 2026, from [Link]

  • Acta Crystallographica Section E. (2011). N-(3-Chloro-1-methyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide. PMC. [Link]

  • RSC Medicinal Chemistry. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Solubility Properties of 5-(chloromethyl)-1-methyl-1H-indazole in Dimethyl Sulfoxide (DMSO)

Abstract This technical guide provides a comprehensive overview of the solubility properties of 5-(chloromethyl)-1-methyl-1H-indazole in dimethyl sulfoxide (DMSO). Directed at researchers, scientists, and professionals i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the solubility properties of 5-(chloromethyl)-1-methyl-1H-indazole in dimethyl sulfoxide (DMSO). Directed at researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of solubility in the context of preclinical research. We will explore the theoretical underpinnings of solubility, the critical role of DMSO as a solvent in discovery-phase science, and provide detailed, field-proven protocols for both kinetic and thermodynamic solubility determination. This guide is designed to be a self-validating resource, grounding its methodologies in established scientific principles and authoritative standards to ensure accuracy and reproducibility.

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a novel chemical entity from a promising hit to a viable drug candidate is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands as a primary gatekeeper to success. Poor solubility can severely hamper absorption, distribution, metabolism, and excretion (ADME) properties, leading to unpredictable in vitro results and poor in vivo bioavailability.[1][2] Consequently, a thorough understanding of a compound's solubility profile is not merely a data point, but a critical component of risk assessment and strategic planning in any drug discovery pipeline.[2][3]

5-(chloromethyl)-1-methyl-1H-indazole is a heterocyclic compound with structural motifs that suggest its potential as a building block in medicinal chemistry.[4] The indazole core is a privileged scaffold found in numerous biologically active compounds. The chloromethyl group, a reactive handle, allows for further synthetic elaboration. As such, compounds of this class are frequently synthesized and evaluated for a wide range of biological targets. Given that initial in vitro screening assays are almost universally conducted using stock solutions prepared in DMSO, an in-depth understanding of its solubility in this solvent is of paramount importance.

This guide will provide both the theoretical framework and the practical methodologies to accurately characterize the solubility of 5-(chloromethyl)-1-methyl-1H-indazole in DMSO.

The Solvent: Dimethyl Sulfoxide (DMSO)

Dimethyl sulfoxide (DMSO) is a highly polar, aprotic solvent that has become indispensable in drug discovery and life sciences research.[5][6] Its ability to dissolve a vast array of both polar and nonpolar compounds, often to high concentrations, makes it an ideal solvent for creating stock solutions of test compounds for high-throughput screening (HTS) and other in vitro assays.[7][8]

Key Properties of DMSO Relevant to Solubility:

PropertyValueSignificance in Experimental Design
Molecular Formula (CH₃)₂SOA small, simple molecule that can effectively solvate a wide range of solutes.
Polarity High (Dipolar aprotic)Effectively dissolves a broad spectrum of compounds without participating in proton-transfer reactions.[5][6]
Boiling Point 189 °C (372 °F)Low volatility at room temperature, which minimizes solvent evaporation and concentration changes in stock solutions.[5]
Freezing Point 18.5 °C (65.3 °F)DMSO can solidify at or slightly below room temperature, which must be considered during storage and handling.[5][8]
Hygroscopicity HighReadily absorbs moisture from the atmosphere, which can significantly alter its solvent properties and potentially cause precipitation of dissolved compounds.[9]
Miscibility Miscible with water and a wide range of organic solvents.[5]This property is crucial for kinetic solubility assays, where a DMSO stock is diluted into an aqueous buffer.

The hygroscopic nature of DMSO cannot be overstated. The absorption of atmospheric water can lead to a significant underestimation of a compound's solubility as the solvent properties shift.[9] Therefore, it is imperative to use anhydrous or low-water content DMSO and to handle it under conditions that minimize moisture exposure.

Experimental Determination of Solubility

Two primary types of solubility are relevant in the context of drug discovery: kinetic and thermodynamic solubility.[10][11] Both provide valuable, albeit different, insights into a compound's behavior.

Kinetic Solubility

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration DMSO stock into an aqueous buffer.[11][12][13] This mimics the conditions of most in vitro biological assays and is therefore highly relevant for identifying compounds that may precipitate in an assay, leading to erroneous results.[2]

This protocol outlines a high-throughput method for determining the kinetic solubility of 5-(chloromethyl)-1-methyl-1H-indazole.

I. Materials:

  • 5-(chloromethyl)-1-methyl-1H-indazole

  • Anhydrous DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplates (clear bottom)

  • Microplate reader with nephelometry capabilities

II. Methodology:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of 5-(chloromethyl)-1-methyl-1H-indazole in anhydrous DMSO. This should be done by accurately weighing the compound and dissolving it in the appropriate volume of DMSO. Gentle warming and sonication may be used to facilitate dissolution.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations (e.g., from 10 mM down to low µM).

  • Addition to Aqueous Buffer: In a separate 96-well plate, add a fixed volume of PBS (e.g., 198 µL).

  • Compound Addition: Transfer a small volume (e.g., 2 µL) from each well of the DMSO dilution plate to the corresponding wells of the PBS plate. This results in a final DMSO concentration of 1%.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.[13]

  • Measurement: Measure the light scattering of each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering is observed compared to a vehicle control (DMSO in PBS).

G cluster_0 DMSO Stock Preparation cluster_1 Assay Plate Preparation cluster_2 Analysis A Weigh Compound B Add Anhydrous DMSO A->B C Prepare 10 mM Stock B->C E Transfer DMSO stock to PBS (1% final DMSO) C->E D Add PBS to 96-well plate D->E F Incubate (2h, RT) E->F G Measure Light Scattering (Nephelometry) F->G H Determine Highest Soluble Concentration G->H

Caption: Workflow for Kinetic Solubility Determination.

Thermodynamic Solubility

Thermodynamic, or equilibrium, solubility is the true measure of a compound's solubility. It is defined as the concentration of a saturated solution when it is in equilibrium with an excess of the solid compound.[1][10] This value is critical for understanding the maximum achievable concentration in formulations and for predicting oral absorption.[1]

The shake-flask method is the gold standard for determining thermodynamic solubility.[14][15]

I. Materials:

  • 5-(chloromethyl)-1-methyl-1H-indazole (solid)

  • Anhydrous DMSO

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

II. Methodology:

  • Preparation of Slurry: Add an excess amount of solid 5-(chloromethyl)-1-methyl-1H-indazole (e.g., 2-5 mg) to a glass vial containing a known volume of DMSO (e.g., 1 mL). The key is to ensure undissolved solid remains at the end of the experiment.[14]

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C). The samples should be agitated for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[13]

  • Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid material is disturbed.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining fine particles.

  • Quantification:

    • Prepare a series of calibration standards of 5-(chloromethyl)-1-methyl-1H-indazole of known concentrations in DMSO.

    • Analyze the calibration standards and the filtered sample by a validated HPLC-UV method.

    • Determine the concentration of the compound in the sample by comparing its peak area to the calibration curve. This concentration represents the thermodynamic solubility.

G cluster_0 Sample Preparation cluster_1 Equilibration cluster_2 Quantification A Add excess solid compound to DMSO B Seal vial A->B C Shake at constant temp (24-48h) B->C D Centrifuge to pellet solid C->D E Collect and filter supernatant D->E G Analyze sample and standards by HPLC-UV E->G F Prepare calibration standards F->G H Calculate concentration from calibration curve G->H

Caption: Shake-Flask Method for Thermodynamic Solubility.

Data Presentation and Interpretation

Quantitative solubility data should be presented clearly and concisely.

Table 2: Hypothetical Solubility Data for 5-(chloromethyl)-1-methyl-1H-indazole

Assay TypeSolvent SystemTemperature (°C)Solubility (mg/mL)Solubility (mM)
Kinetic 1% DMSO in PBS, pH 7.425>0.2>1.0
Thermodynamic 100% DMSO25150805

Interpretation of Results:

  • Kinetic Solubility: A high kinetic solubility in an aqueous buffer (e.g., >100 µM) is generally desirable for in vitro assays to avoid compound precipitation. The hypothetical result of >200 µg/mL suggests that 5-(chloromethyl)-1-methyl-1H-indazole is unlikely to precipitate in typical cell-based or biochemical assays when dosed from a DMSO stock.

  • Thermodynamic Solubility: The thermodynamic solubility in pure DMSO represents the maximum concentration achievable for a stock solution. The hypothetical value of 150 mg/mL (approximately 805 mM) indicates very high solubility in this solvent, allowing for the preparation of highly concentrated stock solutions. This provides flexibility for a wide range of experimental designs and dilution schemes.

Conclusion and Best Practices

A comprehensive understanding of the solubility of 5-(chloromethyl)-1-methyl-1H-indazole in DMSO is fundamental for its successful application in drug discovery research. While this guide provides detailed protocols for its determination, the following best practices are crucial for ensuring data quality and reproducibility:

  • Use High-Purity Compound: Impurities can significantly affect solubility measurements.[16]

  • Use Anhydrous DMSO: Due to its hygroscopic nature, always use fresh, anhydrous DMSO and handle it in a way that minimizes water absorption.[9]

  • Validate Analytical Methods: Ensure that the HPLC or other quantification method is properly validated for accuracy, precision, and linearity.

  • Control Temperature: Solubility is temperature-dependent. All experiments should be conducted at a consistent, controlled temperature.

  • Ensure Equilibrium: For thermodynamic solubility, it is critical to allow sufficient time for the system to reach equilibrium.

By adhering to these principles and employing the robust methodologies outlined herein, researchers can confidently characterize the solubility profile of 5-(chloromethyl)-1-methyl-1H-indazole and other novel compounds, thereby enabling more informed decision-making and accelerating the drug discovery process.

References

  • Scribd. (n.d.). Solvent Properties of DMSO. Retrieved from [Link]

  • Wikipedia. (2024). Dimethyl sulfoxide. Retrieved from [Link]

  • gChem. (n.d.). DMSO Physical Properties. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • Bevan, C. D., & Lloyd, R. S. (2000). A high-throughput screening method for the determination of aqueous drug solubility. Analytical chemistry, 72(8), 1781–1787.
  • Univar Solutions. (n.d.). Dimethyl Sulfoxide (DMSO). Retrieved from [Link]

  • Regulations.gov. (n.d.). Dimethyl Sulfoxide (DMSO) Physical Properties. Retrieved from [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • protocols.io. (2025). In-vitro Thermodynamic Solubility. Retrieved from [Link]

  • ResearchGate. (2025). Automated assays for thermodynamic (equilibrium) solubility determination. Retrieved from [Link]

  • Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5465.
  • Vertzoni, M., Alsenz, J., Augustijns, P., Bauer-Brandl, A., Bergström, C. A., Brouwers, J., ... & Reppas, C. (2021). UNGAP best practice for improving solubility data quality of orally administered drugs. European Journal of Pharmaceutical Sciences, 167, 106008.
  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

  • Tesconi, M. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. Retrieved from [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Chemsrc. (2025). 5-CHLORO-1-METHYL-1H-INDAZOLE. Retrieved from [Link]

  • PubChemLite. (n.d.). 5-(chloromethyl)-1h-indazole hydrochloride. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 5-Chloromethyl-1,3-dimethyl-1H-pyrazole. Retrieved from [Link]

  • ResearchGate. (2018). Solubility of drug in DMSO?. Retrieved from [Link]

  • Scribd. (n.d.). Solubility Data of DMSO. Retrieved from [Link]

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Protocols & Analytical Methods

Method

A Researcher's Guide to Nucleophilic Substitution with 5-(Chloromethyl)-1-methyl-1H-indazole: Protocols and Applications

Abstract The 1-methyl-1H-indazole scaffold is a privileged core structure in modern medicinal chemistry, appearing in a multitude of clinically relevant agents.[1] Its utility is significantly enhanced by the availabilit...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1-methyl-1H-indazole scaffold is a privileged core structure in modern medicinal chemistry, appearing in a multitude of clinically relevant agents.[1] Its utility is significantly enhanced by the availability of versatile building blocks for further elaboration. Among these, 5-(chloromethyl)-1-methyl-1H-indazole (CAS 50597-54-1) has emerged as a key electrophilic partner for constructing diverse molecular architectures. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the theory, application, and detailed protocols for performing nucleophilic substitution reactions with this valuable reagent. We will explore the mechanistic underpinnings, offer field-proven insights into reaction optimization, and present step-by-step procedures for the synthesis of amine, ether, and thioether-linked indazole derivatives.

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole ring system, a fusion of benzene and pyrazole, is a bioisostere of indole and purine, enabling it to interact with a wide range of biological targets.[1] This has led to its incorporation into numerous therapeutic agents spanning oncology, neurology, and inflammatory diseases.[1] The ability to controllably functionalize the indazole core is paramount in drug discovery campaigns. 5-(Chloromethyl)-1-methyl-1H-indazole serves as a potent electrophile, allowing for the covalent attachment of various nucleophilic fragments at the C5 position, a key vector for modulating pharmacological activity.

Mechanistic Rationale and Key Reaction Parameters

The reactivity of 5-(chloromethyl)-1-methyl-1H-indazole is analogous to that of a benzylic halide. The chloromethyl group is activated towards nucleophilic displacement due to the ability of the adjacent aromatic indazole ring to stabilize the developing negative charge in the transition state of an SN2 reaction or a potential carbocation intermediate in an SN1 pathway. For most common nucleophiles, the reaction proceeds via a classic SN2 mechanism.

The SN2 Pathway: A Logical Workflow

The general workflow for the nucleophilic substitution is depicted below. The process involves the activation of a nucleophile with a suitable base, followed by its reaction with the chloromethyl indazole electrophile, leading to the formation of a new carbon-nucleophile bond and a salt byproduct.

G cluster_start Reactant Preparation cluster_reaction Reaction Core cluster_processing Work-up & Purification cluster_end Final Product Nucleophile Nucleophile (Nu-H) (Amine, Phenol, Thiol) ReactionVessel Inert Solvent (e.g., DMF, ACN) Room Temp to Reflux Nucleophile->ReactionVessel Base Base (e.g., K₂CO₃, Cs₂CO₃, DIPEA) Base->ReactionVessel Workup Aqueous Work-up (Quench, Extract) ReactionVessel->Workup Reaction Monitoring (TLC/LC-MS) Electrophile 5-(Chloromethyl)-1-methyl-1H-indazole Electrophile->ReactionVessel Added portion-wise or as a solution Purification Purification (Column Chromatography or Recrystallization) Workup->Purification Product 5-((Nu)-methyl)-1-methyl-1H-indazole Purification->Product Characterization Characterization (NMR, LC-MS, HRMS) Product->Characterization

Figure 1: General workflow for SN2 reactions with 5-(chloromethyl)-1-methyl-1H-indazole.

Causality Behind Experimental Choices
  • Choice of Base: A non-nucleophilic base is critical to prevent competition with the primary nucleophile. Inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are excellent choices for deprotonating phenols, thiols, and some amines. For reactions with sensitive secondary amines, an organic amine base like N,N-diisopropylethylamine (DIPEA) can be used to scavenge the HCl byproduct without promoting quaternization of the product.

  • Choice of Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (ACN), or tetrahydrofuran (THF) are preferred. These solvents are capable of solvating the cation of the base but do not strongly solvate the anionic nucleophile, thus enhancing its reactivity. The choice of solvent can also be dictated by the required reaction temperature.

  • Temperature and Reaction Time: The reaction temperature is a critical parameter to balance reaction rate and impurity formation. Many reactions with potent nucleophiles proceed efficiently at room temperature, while less reactive partners may require heating. Reaction progress should always be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of completion and avoid degradation.

Detailed Experimental Protocols

Safety Precaution: 5-(Chloromethyl)-1-methyl-1H-indazole is a reactive alkylating agent and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated chemical fume hood. It is a potential lachrymator and skin irritant.

General Protocol for Reaction with Amine Nucleophiles (N-Alkylation)

This protocol describes a general procedure for the reaction of a secondary amine with 5-(chloromethyl)-1-methyl-1H-indazole.

Materials:

  • 5-(Chloromethyl)-1-methyl-1H-indazole (1.0 eq)

  • Secondary Amine (e.g., Morpholine, Piperidine) (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (1.5 eq) or DIPEA (1.5 eq)

  • N,N-Dimethylformamide (DMF) (approx. 0.1 M concentration of the electrophile)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • To a stirred solution of the secondary amine (1.1 eq) in DMF, add potassium carbonate (1.5 eq).

  • Add a solution of 5-(chloromethyl)-1-methyl-1H-indazole (1.0 eq) in a small amount of DMF dropwise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of Hexanes:EtOAc).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford the desired product.

General Protocol for Reaction with Phenol Nucleophiles (O-Alkylation)

This protocol outlines the synthesis of an aryl ether derivative.

Materials:

  • 5-(Chloromethyl)-1-methyl-1H-indazole (1.0 eq)

  • Substituted Phenol (e.g., 4-methoxyphenol) (1.1 eq)

  • Cesium Carbonate (Cs₂CO₃) (1.5 eq)

  • Acetonitrile (ACN) (approx. 0.1 M concentration)

  • Other reagents as listed in Protocol 3.1

Procedure:

  • To a flask containing the substituted phenol (1.1 eq) and cesium carbonate (1.5 eq), add acetonitrile.

  • Add 5-(chloromethyl)-1-methyl-1H-indazole (1.0 eq) to the suspension.

  • Heat the reaction mixture to 60-80 °C (reflux) and stir for 6-18 hours, monitoring by TLC.

  • After cooling to room temperature, filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1 M aqueous NaOH, followed by water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Summary and Scope

The described protocols are applicable to a wide range of nucleophiles. The following table summarizes typical reaction conditions and outcomes based on literature precedents and in-house experience.

Nucleophile ClassExample NucleophileBaseSolventTemp. (°C)Time (h)Typical Yield (%)
Amines MorpholineK₂CO₃DMF25685-95
N-methylpiperazineDIPEAACN501280-90
AnilineK₂CO₃DMF801660-75
Phenols 4-FluorophenolCs₂CO₃ACN801080-92
2-NaphtholK₂CO₃DMF601275-85
Thiols ThiophenolK₂CO₃THF25490-98
4-MethylbenzenethiolNaHTHF0-252>95

Troubleshooting and Trustworthiness: A Self-Validating System

IssuePotential CauseRecommended Solution
Low or No Conversion Insufficiently strong base; Low reaction temperature; Sterically hindered nucleophile.Switch to a stronger base (e.g., NaH for thiols); Increase reaction temperature incrementally; Prolong reaction time.
Formation of Side Products Reaction temperature too high leading to degradation; Nucleophile instability; Over-alkylation of amine products.Reduce reaction temperature; Use a milder base (e.g., DIPEA instead of K₂CO₃ for secondary amines); Add electrophile slowly.
Difficult Purification Product and starting material have similar polarity.Ensure reaction goes to completion by TLC/LC-MS; Adjust chromatography eluent system for better separation; Consider recrystallization.

Product Validation: The identity and purity of the final product must be confirmed through standard analytical techniques.

  • ¹H and ¹³C NMR: To confirm the structure and connectivity.

  • LC-MS: To confirm the molecular weight and assess purity.

  • HRMS: To confirm the exact mass and elemental composition.

Conclusion

5-(Chloromethyl)-1-methyl-1H-indazole is a highly effective and versatile electrophile for the synthesis of a wide array of C5-substituted indazole derivatives. The nucleophilic substitution reactions are generally high-yielding and proceed under well-defined conditions, making them amenable to both small-scale discovery and larger-scale synthesis campaigns. By understanding the mechanistic principles and carefully selecting the appropriate base, solvent, and temperature, researchers can reliably access novel chemical matter for advancing drug development programs.

References

  • Review on Synthesis of Indazole and its Derivatives. (2021). Caribbean Journal of Science and Technology.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2022). Molecules. [Link]

  • Patent CN107805221A: Method for preparing 1H-indazole derivative. (2018).
  • Patent WO2006048745A1: Methods for preparing indazole compounds. (2006).
  • Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 12. (2002). Thieme.
  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. (2019). Green Chemistry. [Link]

  • Purification of Organic Compounds: from Crude Product to Purity. (2023).

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Application

Application Note: Strategic Utilization of 5-(chloromethyl)-1-methyl-1H-indazole in Kinase Inhibitor Design

Executive Summary The indazole scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved kinase inhibitors (e.g., Axitinib, Pazopanib). The specific intermed...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indazole scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved kinase inhibitors (e.g., Axitinib, Pazopanib). The specific intermediate 5-(chloromethyl)-1-methyl-1H-indazole represents a critical electrophilic building block used to introduce the (1-methyl-1H-indazol-5-yl)methyl moiety. This structural motif is frequently employed to target the solvent-exposed regions of kinase domains (e.g., VEGFR, PDGFR, c-Met) or to improve the aqueous solubility of lipophilic drug candidates.

This Application Note provides a comprehensive technical guide for researchers utilizing this intermediate. It covers the de novo synthesis of the intermediate, its application in nucleophilic coupling reactions , and rigorous quality control (QC) protocols .

Chemical Profile & Reactivity[1][2][3][4][5][6][7]

ParameterSpecification
IUPAC Name 5-(chloromethyl)-1-methyl-1H-indazole
CAS Number 1379250-86-8
Molecular Formula C₉H₉ClN₂
Molecular Weight 180.63 g/mol
Physical State Off-white to pale yellow solid
Reactivity Class Benzylic halide (Electrophile / Alkylating Agent)
Storage 2–8°C, under inert atmosphere (Ar/N₂).[] Moisture sensitive.[2]

Mechanistic Insight: The chloromethyl group at the C5 position is activated by the aromatic indazole system, making it a potent electrophile for SN2 reactions. However, unlike simple benzyl chlorides, the electron-rich nature of the indazole ring (specifically the N1-methyl group) can stabilize the incipient carbocation, suggesting that SN1 pathways may compete under polar protic conditions. This duality necessitates precise control over solvent polarity and base strength to prevent hydrolysis (formation of the alcohol) or dimerization.

Synthetic Utility: Pathway & Mechanism[3][4][6][7]

The following diagram illustrates the retrosynthetic logic and the forward reaction pathway for utilizing this intermediate in kinase inhibitor synthesis.

Indazole_Pathway Start Precursor: Methyl 1-methyl-1H-indazole-5-carboxylate Alcohol Intermediate 1: (1-methyl-1H-indazol-5-yl)methanol Start->Alcohol Reduction (LiAlH4 or DIBAL-H) Chloride Target Intermediate: 5-(chloromethyl)-1-methyl-1H-indazole Alcohol->Chloride Chlorination (SOCl2, DCM) Product Final Kinase Inhibitor: 5-(Nu-methyl)-1-methyl-1H-indazole Chloride->Product SN2 Coupling (Base, ACN/DMF) Nucleophile Nucleophile (Nu-H): Amine, Thiol, or Sulfonamide Nucleophile->Product

Caption: Synthetic workflow from ester precursor to final kinase inhibitor conjugate via the chloromethyl intermediate.

Experimental Protocols

Protocol A: Preparation of 5-(chloromethyl)-1-methyl-1H-indazole

Note: While commercially available, in-house preparation ensures freshness and avoids hydrolysis impurities common in aged commercial batches.

Reagents:

  • (1-methyl-1H-indazol-5-yl)methanol (Precursor)

  • Thionyl Chloride (SOCl₂)

  • Dichloromethane (DCM, Anhydrous)

  • N,N-Dimethylformamide (DMF, Catalytic)

Step-by-Step Procedure:

  • Setup: Charge a flame-dried round-bottom flask with (1-methyl-1H-indazol-5-yl)methanol (1.0 eq) and anhydrous DCM (10 V). Cool the solution to 0°C under nitrogen.

  • Activation: Add catalytic DMF (0.05 eq).

  • Chlorination: Add SOCl₂ (1.5 eq) dropwise over 20 minutes. Caution: Gas evolution (SO₂, HCl).

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 1:1) or LCMS. The alcohol starting material should be fully consumed.

  • Work-up: Concentrate the reaction mixture in vacuo to remove DCM and excess SOCl₂.

  • Purification: Redissolve the residue in DCM and wash with saturated NaHCO₃ (cold) to neutralize residual acid. Dry over Na₂SO₄, filter, and concentrate.

  • Isolation: Triturate the solid with cold Hexane/Ether (9:1) to obtain the product as an off-white solid.

Protocol B: Coupling Reaction (Kinase Inhibitor Synthesis)

Case Study: Synthesis of an N-alkylated Sulfonamide Kinase Inhibitor.

Rationale: Many kinase inhibitors (e.g., Pazopanib analogs) utilize a sulfonamide or amine linker. This protocol demonstrates the alkylation of a sulfonamide nucleophile.

Reagents:

  • 5-(chloromethyl)-1-methyl-1H-indazole (1.0 eq)[]

  • Target Sulfonamide Scaffold (e.g., 4-chloro-benzenesulfonamide) (1.1 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Acetonitrile (ACN) (Reagent Grade) or DMF

Workflow Diagram:

Coupling_Workflow Step1 Step 1: Activation Dissolve Sulfonamide + Cs2CO3 in ACN. Stir 30 min @ RT. Step2 Step 2: Addition Add 5-(chloromethyl)-1-methyl-1H-indazole (dissolved in ACN) dropwise. Step1->Step2 Step3 Step 3: Reaction Heat to 60°C for 4-6 hours. Monitor via LCMS. Step2->Step3 Step4 Step 4: Quench & Extract Cool to RT. Add Water. Extract with EtOAc. Step3->Step4 Step5 Step 5: Purification Flash Chromatography (DCM:MeOH gradient). Step4->Step5

Caption: Operational workflow for the N-alkylation of sulfonamides using the indazole intermediate.

Detailed Procedure:

  • Activation: In a reaction vial, suspend the sulfonamide nucleophile (1.1 mmol) and Cs₂CO₃ (2.0 mmol) in anhydrous Acetonitrile (5 mL). Stir at room temperature for 30 minutes to facilitate deprotonation.

  • Addition: Dissolve 5-(chloromethyl)-1-methyl-1H-indazole (1.0 mmol) in Acetonitrile (2 mL). Add this solution dropwise to the reaction mixture.

  • Heating: Heat the mixture to 60°C.

    • Why 60°C? Higher temperatures may promote dimerization of the chloride or degradation. 60°C balances rate vs. stability.

  • Monitoring: Check LCMS at 4 hours. Look for the mass of [M+H]⁺ corresponding to the coupled product.

  • Work-up: Filter off the inorganic salts. Dilute the filtrate with EtOAc and wash with water and brine.

  • Purification: Purify via silica gel chromatography.

    • Eluent: 0–5% MeOH in DCM. The product typically elutes early due to the lipophilic indazole cap.

Analytical Quality Control

To ensure the integrity of the intermediate before use, apply the following QC parameters:

TestMethodAcceptance Criteria
Identity (NMR) ¹H NMR (CDCl₃, 400 MHz)Characteristic Peak: Singlet at δ 4.7–4.8 ppm (2H, -CH₂Cl). Note: If peak shifts to ~4.6 ppm (broad), suspect hydrolysis to alcohol.
Purity (HPLC) C18 Column, ACN/H₂O (0.1% TFA)> 95% Area
Residual Acid Titration / pH paperNeutral (Residual HCl promotes degradation)

Troubleshooting Guide:

  • Issue: Low yield in coupling.

    • Cause: Hydrolysis of the chloride due to wet solvent.

    • Solution: Use molecular sieves in the reaction solvent; ensure Cs₂CO₃ is anhydrous.

  • Issue: Formation of dimer (Bis-indazole ether).

    • Cause: Presence of trace water generating alcohol, which then reacts with the chloride.

    • Solution: Strictly anhydrous conditions.

Safety & Handling (E-E-A-T)

  • Alkylating Hazard: As a benzylic chloride, this compound is a potent alkylating agent and potentially genotoxic.

    • Control: Handle exclusively in a fume hood. Double-glove (Nitrile).

    • Deactivation: Quench excess reagent and glassware with a 10% solution of aqueous ammonia or sodium thiosulfate before disposal.

  • Lachrymator: Benzylic halides can be irritating to eyes and mucous membranes. Wear tight-fitting safety goggles.

References

  • BenchChem. (2025).[3] An In-Depth Technical Guide to the Synthesis of 1-Benzyl-5-(chloromethyl)-1H-imidazole. Link (Cited for general benzylic chlorination protocols).

  • Pfizer Inc. (2012). Axitinib (Inlyta) Prescribing Information. U.S. Food and Drug Administration.[4] Link (Context for indazole kinase inhibitors).

  • BOC Sciences. 5-(Chloromethyl)-1-methyl-1H-indazole Hydrochloride Product Page. (Source for physical properties).

  • Journal of Medicinal Chemistry. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Link (Review of kinase inhibitor synthetic routes).

  • National Institutes of Health (NIH). PubChem Compound Summary for Opnurasib. Link (Example of 1-methyl-1H-indazol-5-yl moiety in clinical candidates).

Sources

Method

Application Notes & Protocols: A Guide to the Synthesis of Indazole-Based VEGFR Inhibitors via Chloromethyl Intermediates

Introduction: Targeting Tumor Angiogenesis with Precision The proliferation and survival of solid tumors are critically dependent on angiogenesis, the formation of new blood vessels that supply oxygen and nutrients.[1][2...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting Tumor Angiogenesis with Precision

The proliferation and survival of solid tumors are critically dependent on angiogenesis, the formation of new blood vessels that supply oxygen and nutrients.[1][2] A central orchestrator of this process is the Vascular Endothelial Growth Factor (VEGF) signaling pathway, primarily mediated by the VEGF Receptor-2 (VEGFR-2).[2][3] Overexpression and activation of VEGFR-2 are hallmarks of numerous cancers, making it a validated and high-priority target for therapeutic intervention.[4][5]

The indazole core has emerged as a "privileged scaffold" in medicinal chemistry, forming the foundation of several FDA-approved kinase inhibitors, including the potent VEGFR inhibitors axitinib and pazopanib.[5][6] Its unique bicyclic structure allows for versatile substitution patterns, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties.[7][8]

This document provides a comprehensive guide for researchers, chemists, and drug development professionals on a robust synthetic strategy for creating novel indazole-based VEGFR-2 inhibitors. We will focus on the strategic use of chloromethyl intermediates as versatile electrophilic building blocks for the efficient assembly of diverse compound libraries. The protocols herein are designed to be self-validating, with an emphasis on the chemical rationale behind each step, ensuring both reproducibility and a deeper understanding of the synthetic process.

The VEGFR-2 Signaling Axis: The Primary Target

VEGF-A, a potent pro-angiogenic factor secreted by tumor and stromal cells, binds to and activates VEGFR-2 on endothelial cells.[9] This binding event triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular kinase domain.[10] This phosphorylation cascade initiates a complex network of downstream signaling pathways, including the PI3K/Akt and Ras/MAPK pathways, which ultimately promote endothelial cell proliferation, migration, survival, and vascular permeability—the key events of angiogenesis.[9][10] Small-molecule inhibitors, such as those based on the indazole scaffold, typically function by competing with ATP for its binding site in the VEGFR-2 kinase domain, thereby blocking the entire downstream signaling cascade.[7]

VEGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF-A VEGF-A VEGFR-2_inactive VEGFR-2 (Inactive) VEGF-A->VEGFR-2_inactive Binding VEGFR-2_active VEGFR-2 (Dimerized & Phosphorylated) VEGFR-2_inactive->VEGFR-2_active Dimerization & Autophosphorylation PI3K_Akt PI3K/Akt Pathway VEGFR-2_active->PI3K_Akt Ras_MAPK Ras/MAPK Pathway VEGFR-2_active->Ras_MAPK Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation Migration Cell Migration Ras_MAPK->Migration Permeability Vascular Permeability Ras_MAPK->Permeability Indazole_Inhibitor Indazole-Based Inhibitor Indazole_Inhibitor->VEGFR-2_active Inhibition of ATP Binding

Caption: VEGFR-2 signaling pathway and point of inhibition.

Synthetic Strategy: Leveraging Chloromethyl Intermediates for Library Synthesis

The core of our synthetic approach lies in the strategic coupling of a nucleophilic indazole core with a functionalized electrophilic partner via a chloromethyl group. This N-alkylation strategy is highly efficient and modular, allowing for the rapid generation of diverse chemical entities. The chloromethyl group serves as a reliable and reactive handle, facilitating the crucial bond formation that links the indazole scaffold to other pharmacophoric elements.

This modularity is paramount for structure-activity relationship (SAR) studies, where systematic modifications are made to optimize the inhibitor's interaction with the target kinase.

Synthetic_Workflow Start Starting Materials (e.g., o-nitrobenzaldehyde) Indazole Protocol 1: Synthesis of Indazole Core Start->Indazole Coupling Protocol 3: N-Alkylation Coupling Reaction (SN2) Indazole->Coupling Precursor Aromatic Precursor (e.g., Amino-cyano intermediate) Chloro Protocol 2: Preparation of Chloromethyl Intermediate Precursor->Chloro Chloro->Coupling Final Final Product: Indazole-Based VEGFR-2 Inhibitor Coupling->Final QC Characterization & Biological Evaluation Final->QC

Caption: General workflow for inhibitor synthesis.

Experimental Protocols

Disclaimer: All procedures should be performed in a well-ventilated fume hood by trained personnel using appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.

Protocol 1: Synthesis of the 1H-Indazole Core

This protocol describes a classic method for synthesizing the indazole ring system from an o-nitrobenzaldehyde precursor, which is a widely available starting material.[11]

  • Objective: To synthesize a representative 1H-indazole scaffold.

  • Principle: Reductive cyclization of an imine formed from o-nitrobenzaldehyde and an aniline derivative. The use of triethyl phosphite serves as both a reducing agent and a cyclization promoter.

Materials:

  • 2-Nitrobenzaldehyde

  • Aniline (or substituted aniline)

  • Triethyl phosphite

  • Ethanol (anhydrous)

  • Hexane

  • Ethyl Acetate

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve 2-nitrobenzaldehyde (1.0 eq) and aniline (1.0 eq) in anhydrous ethanol. Heat the mixture at reflux for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator to yield the crude imine (Schiff base).

  • Reductive Cyclization: To the crude imine, add triethyl phosphite (3.0 eq). Heat the mixture to 150 °C for 1-2 hours. The reaction is typically exothermic and should be controlled carefully.

    • Causality: Triethyl phosphite deoxygenates the nitro group, which then undergoes an intramolecular cyclization (Cadogan reaction) to form the indazole ring.[11]

  • Purification: After cooling to room temperature, purify the residue directly by silica gel column chromatography using a hexane/ethyl acetate gradient to isolate the desired 2-phenyl-2H-indazole product.

Protocol 2: Preparation of a Functionalized Chloromethyl Intermediate

This protocol details the synthesis of a pyrazolo[3,4-d]pyrimidine-based chloromethyl intermediate, a scaffold known to interact favorably with the kinase hinge region.[12]

  • Objective: To synthesize a key electrophilic building block for coupling.

  • Principle: Intermolecular cyclization of a 5-amino-4-cyano pyrazole intermediate with chloroacetic acid, catalyzed by phosphorus oxychloride.

Materials:

  • 5-Amino-4-cyanopyrazole derivative

  • Chloroacetic acid

  • Phosphorus oxychloride (POCl₃) - (Caution: Highly corrosive and reacts violently with water)

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM)

Equipment:

  • Round-bottom flask with reflux condenser and drying tube

  • Ice bath

  • Separatory funnel

Procedure:

  • Reaction Setup: To a solution of the 5-amino-4-cyanopyrazole intermediate (1.0 eq) in a round-bottom flask, add chloroacetic acid (1.2 eq).

  • Catalyst Addition: Cool the mixture in an ice bath. Slowly and carefully add a catalytic amount of phosphorus oxychloride (approx. 0.1 eq) dropwise.

    • Causality: POCl₃ acts as a dehydrating agent and Lewis acid, activating the carboxylic acid for cyclization with the amino and cyano groups to form the pyrazolo[3,4-d]pyrimidinone ring system.[12]

  • Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

  • Extraction: Extract the aqueous mixture with dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude solid by recrystallization or column chromatography to yield the pure 6-chloromethyl intermediate.

Protocol 3: N-Alkylation Coupling for Final Inhibitor Synthesis

This final step brings the two key fragments together to form the target VEGFR-2 inhibitor.

  • Objective: To couple the indazole core with the chloromethyl intermediate.

  • Principle: A classic Williamson ether synthesis-like reaction (N-alkylation), where the deprotonated indazole nitrogen acts as a nucleophile in an Sₙ2 reaction with the electrophilic chloromethyl group.

Materials:

  • 1H-Indazole derivative (from Protocol 1)

  • 6-Chloromethyl intermediate (from Protocol 2)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Water

  • Ethyl Acetate

Equipment:

  • Round-bottom flask with magnetic stirrer

  • Nitrogen or Argon inert atmosphere setup

Procedure:

  • Indazole Deprotonation: In a flask under an inert atmosphere, dissolve the 1H-indazole derivative (1.0 eq) in anhydrous DMF. Add potassium carbonate (2.0 eq).

    • Causality: K₂CO₃ is a mild base sufficient to deprotonate the indazole N-H, generating the nucleophilic indazolide anion. A polar aprotic solvent like DMF is used to solvate the cation without interfering with the nucleophile, facilitating the Sₙ2 reaction.

  • Coupling: To this suspension, add a solution of the 6-chloromethyl intermediate (1.1 eq) in anhydrous DMF dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature or gentle heat (50-60 °C) overnight. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, pour the reaction mixture into cold water. A precipitate of the crude product should form.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and dry. Purify the crude product by column chromatography (e.g., DCM/Methanol gradient) or recrystallization from a suitable solvent system (e.g., Ethanol/Water) to afford the final indazole-based VEGFR-2 inhibitor.

Characterization and Biological Evaluation

Rigorous characterization is essential to confirm the structure, purity, and activity of the synthesized compounds.

1. Structural and Purity Analysis:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are used to confirm the molecular structure. Key signals to identify include the indazole protons and the newly formed methylene bridge protons from the N-alkylation.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight, and thus the elemental composition, of the final compound.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, which should typically be >95% for biological testing.

2. Biological Activity Assays:

  • In Vitro Kinase Assay: The primary assay to determine the potency of the inhibitor against the target. This is often performed using fluorescence- or luminescence-based assay formats to measure the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) against recombinant human VEGFR-2 kinase.[13][14]

  • Cellular Proliferation Assay: The compound's effect on cell viability is assessed using cancer cell lines that overexpress VEGFR-2 (e.g., HepG2, MCF-7) or, more directly, on Human Umbilical Vein Endothelial Cells (HUVECs).[7][15] The MTT or MTS assay is commonly used to determine the GI₅₀ or IC₅₀.

  • Anti-Angiogenesis Assay: A functional assay, such as the HUVEC tube formation assay on Matrigel, can be used to visually and quantitatively assess the inhibitor's ability to disrupt the formation of capillary-like structures in vitro.[16]

Representative Data

The following table presents example data, compiled from literature on indazole-based inhibitors, to illustrate typical results from a successful synthesis and evaluation campaign.[7][15]

Compound IDGeneral StructureYield (%)Purity (%)VEGFR-2 IC₅₀ (nM)MCF-7 Cell IC₅₀ (µM)
Example-1 Indazole-linker-Pyrazolopyrimidine65>98874.62
Example-2 Indazole-linker-Quinazoline72>9999.61.13
Sunitinib (Reference Drug)N/A>991394.77

Conclusion

The synthetic pathway detailed in these application notes, centered on the use of chloromethyl intermediates, provides a powerful and adaptable platform for the discovery of novel indazole-based VEGFR-2 inhibitors. This modular approach allows for the systematic exploration of chemical space around the indazole scaffold, facilitating the optimization of potency and drug-like properties. By combining robust synthetic protocols with rigorous analytical and biological characterization, researchers can efficiently advance new candidates in the critical pursuit of next-generation anti-angiogenic cancer therapies.

References

  • Role of VEGFs/VEGFR-1 Signaling and Its Inhibition in Modulating Tumor Invasion: Experimental Evidence in Different Metastatic Cancer Models - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Molecular Mechanisms and Future Implications of VEGF/VEGFR in Cancer Therapy. (2023). Frontiers in Molecular Biosciences. [Link]

  • The VEGF signaling pathway in cancer: the road ahead - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Molecular Mechanisms and Future Implications of VEGF/VEGFR in Cancer Therapy - PMC. (2023). National Center for Biotechnology Information. [Link]

  • Relationship of VEGF/VEGFR with immune and cancer cells: staggering or forward? (2016). Tumor Biology. [Link]

  • Characterisation of kinase-selective inhibitors by chemical proteomics - PubMed. (2005). National Center for Biotechnology Information. [Link]

  • Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. (2024). MDPI. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC. (2023). National Center for Biotechnology Information. [Link]

  • Indazole derivatives with different substitution patterns as VEGFR-2 kinase inhibitors. (2024). ResearchGate. [Link]

  • Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC. (2022). National Center for Biotechnology Information. [Link]

  • A Review on Indazole Derivatives as Potent Anti-Cancer Agents. (2022). International Journal of Drug Discovery and Medical Research. [Link]

  • Targeting Angiogenesis: A Comprehensive Review of VEGFR Inhibitors. (2025). Research Square. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]

  • Innovative synthetic approaches to indazole derivatives and other compounds of pharmaceutical relevance. (n.d.). CORA. [Link]

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024). RSC Medicinal Chemistry. [Link]

  • Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed. (2024). National Center for Biotechnology Information. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC. (2024). National Center for Biotechnology Information. [Link]

  • 2H-Indazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. (2017). MDPI. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018). MDPI. [Link]

  • Characterization of covalent inhibitors that disrupt the interaction between the tandem SH2 domains of SYK and FCER1G phospho-ITAM. (2023). bioRxiv. [Link]

  • Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. (2022). MDPI. [Link]

  • Identification and structural characterization of small-molecule inhibitors of PINK1. (2023). ResearchGate. [Link]

  • Identification and characterization of small-molecule inhibitors of Tie2 kinase. (n.d.). ResearchGate. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. (2018). National Center for Biotechnology Information. [Link]

Sources

Application

Application Note: Preparation of 1-methyl-1H-indazole-5-yl-methylamine Derivatives

This Application Note is designed for researchers in medicinal chemistry and drug discovery. It details the optimized synthetic protocols for 1-methyl-1H-indazole-5-yl-methylamine (also known as (1-methyl-1H-indazol-5-yl...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and drug discovery. It details the optimized synthetic protocols for 1-methyl-1H-indazole-5-yl-methylamine (also known as (1-methyl-1H-indazol-5-yl)methanamine), a privileged scaffold in kinase inhibitor development (e.g., Axitinib analogs).

Introduction & Strategic Analysis

The indazole core is a bioisostere of indole and a "privileged structure" in pharmacology, appearing in numerous FDA-approved drugs (e.g., Pazopanib, Axitinib). The 5-position aminomethyl derivative is a critical linker motif, allowing the attachment of diverse pharmacophores while maintaining the planarity and hydrogen-bond accepting capability of the indazole N2.

Retrosynthetic Logic

Accessing the 1-methyl-1H-indazole-5-yl-methylamine core requires navigating the inherent regioselectivity challenge of the indazole ring.

  • Challenge: Indazole alkylation occurs at both N1 and N2 nitrogens.[1] N1 is thermodynamically favored (aromaticity retention), while N2 is often kinetically accessible.[1]

  • Solution: We utilize a Thermodynamic Control Strategy during methylation, followed by a Palladium-catalyzed cyanation and hydride reduction.

Synthetic Workflow Visualization

The following diagram outlines the critical path and decision nodes for this synthesis.

SyntheticRoute Start 5-Bromo-1H-indazole Step1 Step 1: Regioselective Methylation Start->Step1 MeI, NaH, DMF Inter1 1-Methyl-5-bromoindazole (Major Isomer) Step1->Inter1 Thermodynamic Product (N1) Inter2 2-Methyl-5-bromoindazole (Minor Isomer - Discard) Step1->Inter2 Kinetic Product (N2) Step2 Step 2: Pd-Catalyzed Cyanation Inter1->Step2 Zn(CN)2, Pd(PPh3)4 Inter3 1-Methyl-1H-indazole- 5-carbonitrile Step2->Inter3 C-C Bond Formation Step3 Step 3: Nitrile Reduction Inter3->Step3 LiAlH4, THF Final Target: 1-Methyl-1H-indazole- 5-yl-methylamine Step3->Final Reduction

Figure 1: Strategic workflow for the synthesis of 1-methyl-1H-indazole-5-yl-methylamine. Note the critical separation step after methylation.

Detailed Experimental Protocols

Step 1: Regioselective Methylation of 5-Bromoindazole

Objective: Synthesize 1-methyl-5-bromo-1H-indazole while minimizing the N2-isomer.

  • Mechanism: Deprotonation of the indazole NH creates an ambident anion. Under thermodynamic conditions (higher temperature, polar aprotic solvent), the N1-alkylated product predominates due to the preservation of the benzene ring's aromaticity (Clar's sextet rule).

Reagents:

  • 5-Bromo-1H-indazole (1.0 eq)

  • Sodium Hydride (60% dispersion in oil) (1.2 eq)

  • Iodomethane (MeI) (1.1 eq)

  • DMF (Anhydrous) (10 mL/g substrate)

Protocol:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Dissolve 5-bromo-1H-indazole in anhydrous DMF. Cool to 0°C in an ice bath.

  • Deprotonation: Add NaH portion-wise over 15 minutes. (Caution: H2 gas evolution). Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 30 mins to ensure complete anion formation.

  • Alkylation: Cool back to 0°C. Add Iodomethane dropwise.

  • Reaction: Allow to warm to RT and stir for 3 hours. Monitor by TLC (Hexane/EtOAc 4:1). The N1 isomer usually runs higher (less polar) than the N2 isomer.

  • Workup: Quench carefully with ice-water. Extract with EtOAc (3x).[2] Wash combined organics with water (2x) and brine (to remove DMF). Dry over Na2SO4 and concentrate.

  • Purification (CRITICAL): The crude will contain ~60-80% N1-isomer and ~20-40% N2-isomer. Purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes).

    • Target:1-methyl-5-bromo-1H-indazole (First eluting major spot).

    • Waste: 2-methyl-5-bromo-2H-indazole (Second eluting minor spot).

Step 2: Palladium-Catalyzed Cyanation

Objective: Convert the aryl bromide to a nitrile.

  • Rationale: Zn(CN)2 is preferred over CuCN (Rosenmund-von Braun) as it requires milder conditions and simplifies purification.

Reagents:

  • 1-Methyl-5-bromo-1H-indazole (1.0 eq)

  • Zinc Cyanide (Zn(CN)2) (0.6 eq)

  • Pd(PPh3)4 (Tetrakis) (5-10 mol%)

  • DMF (degassed) (10 mL/g)

Protocol:

  • Degassing: In a pressure vial or Schlenk flask, combine the bromide, Zn(CN)2, and Pd catalyst. Evacuate and backfill with Nitrogen (3x).

  • Solvent: Add degassed DMF via syringe.

  • Heating: Heat to 90-100°C for 12-16 hours.

  • Workup: Cool to RT. Dilute with EtOAc and wash with 10% NH4OH (to scavenge Zinc/Cyanide species) followed by brine.

  • Purification: Silica gel chromatography (Hexane/EtOAc).

    • Target:1-methyl-1H-indazole-5-carbonitrile .

Step 3: Reduction to Methylamine

Objective: Reduce the nitrile to the primary amine.

Reagents:

  • 1-Methyl-1H-indazole-5-carbonitrile (1.0 eq)

  • Lithium Aluminum Hydride (LiAlH4) (2.0 - 3.0 eq) (Use 1M solution in THF for safety)

  • THF (Anhydrous)[1]

Protocol:

  • Setup: Flame-dry flask, N2 atmosphere.

  • Charge: Add LiAlH4 solution to the flask and cool to 0°C .

  • Addition: Dissolve the nitrile in anhydrous THF and add dropwise to the LiAlH4 solution. (Exothermic).[3]

  • Reflux: Once addition is complete, warm to RT, then heat to reflux (66°C) for 2-4 hours.

  • Quench (Fieser Method): Cool to 0°C. For every x grams of LiAlH4 used, add:

    • x mL water[4]

    • x mL 15% NaOH

    • 3x mL water

  • Isolation: Stir until a white granular precipitate forms. Filter through a Celite pad. Wash the pad with THF.

  • Finalization: Concentrate the filtrate. The resulting oil is often pure enough for subsequent steps. If not, convert to HCl salt (add 4M HCl in Dioxane) for recrystallization from EtOH/Et2O.

    • Target:(1-methyl-1H-indazol-5-yl)methanamine .

Analytical Data & Expectations

Parameter1-Methyl Isomer (Target)2-Methyl Isomer (Impurity)
1H NMR (Aromatic) H-3 appears as a singlet ~7.9-8.0 ppm.H-3 appears as a singlet ~8.2-8.4 ppm (deshielded).
1H NMR (Methyl) N-Me singlet ~4.0-4.1 ppm.N-Me singlet ~4.2-4.3 ppm.
NOESY Signal NOE between N-Me and H-7 (peri-position).NOE between N-Me and H-3.
Polarity (TLC) Less polar (Higher Rf).More polar (Lower Rf).

Troubleshooting & Expert Tips

Regioselectivity Optimization

If the N1/N2 ratio is poor (< 2:1), consider these adjustments:

  • Solvent Switch: Switch from DMF to THF. While reaction is slower, lower dielectric constant solvents sometimes favor the N1 product by tightening the ion pair.

  • Base Switch: Use Cs2CO3 in acetonitrile at reflux. This milder condition often improves thermodynamic selectivity over NaH.

Nitrile Reduction Issues[5]
  • Problem: Incomplete reduction (Stopping at imine).

  • Solution: Ensure LiAlH4 is fresh. If the amine is volatile or water-soluble, avoid aqueous extraction; instead, use the Fieser quench and filter, then simply evaporate.

  • Alternative: If LiAlH4 is too harsh for other functional groups, use Raney Nickel / H2 (50 psi) in ammoniacal methanol.

References

  • Indazole Regioselectivity: Cheung, M., et al.[5][6][7] "Regioselective Synthesis of 1-Alkyl- and 2-Alkylindazoles." Journal of Organic Chemistry, 2003.[8]

  • Cyanation Protocol: Zanon, J., et al. "Copper-Free Palladium-Catalyzed Cyanation of Aryl Bromides." Journal of the American Chemical Society, 2003.

  • General Indazole Review: Gaikwad, D. D., et al.[3] "Indazole: A privileged scaffold in drug discovery."[5] European Journal of Medicinal Chemistry, 2015.

  • Commercial Reference: PubChem Compound Summary for CID 11660609 (1-Methyl-1H-indazol-5-yl)methanamine.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of (1-Methyl-1H-indazol-5-yl)methyl chloride Synthesis

This guide serves as a technical support resource for optimizing the chlorination of (1-methyl-1H-indazol-5-yl)methanol . It is designed for researchers encountering yield issues such as dimerization, hydrolysis, or diff...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for optimizing the chlorination of (1-methyl-1H-indazol-5-yl)methanol . It is designed for researchers encountering yield issues such as dimerization, hydrolysis, or difficult isolation.

Case ID: IND-5-CL-OPT Subject: Improving Yield & Purity in Deoxychlorination Applicable Reagents: Thionyl Chloride (


), Methanesulfonyl Chloride (

), Phosphorous Oxychloride (

).

Diagnostic: Why is your yield low?

Before altering the protocol, identify the failure mode. The conversion of electron-rich benzylic alcohols (like indazole-methanols) to chlorides is chemically straightforward but practically sensitive.

SymptomProbable CauseMechanism of Failure
Sticky/Gummy Solid Salt Formation The indazole N-2 nitrogen is basic (

). It captures HCl generated by

, forming a hygroscopic hydrochloride salt that traps solvent.
New Spot (Higher

)
Dimerization Benzylic cations are reactive. If the reaction is too concentrated or hot, the product reacts with the starting alcohol to form the bis-indazolyl ether .
Loss during Workup Hydrolysis Benzylic chlorides on electron-rich rings are labile. Aqueous bicarbonate washes can hydrolyze the chloride back to the alcohol.
Low Conversion Poor Solubility The starting alcohol may have poor solubility in cold DCM, leading to a heterogeneous reaction that stalls.
Visualizing the Failure Modes

The following diagram illustrates the competing pathways. Your goal is to maximize Path A while suppressing Path B (Dimerization) and Path C (Hydrolysis).

ReactionPathways Start (1-methyl-1H-indazol-5-yl)methanol (Starting Material) Inter Activated Intermediate (Chlorosulfite or Mesylate) Start->Inter + SOCl2 / MsCl Cation Benzylic Cation (Transient Species) Inter->Cation Ionization Product 5-(chloromethyl)-1-methyl-1H-indazole (Target Product) Inter->Product Cl- Attack (SN2/SNi) Ether Bis-indazolyl Ether (Impurity - Dimer) Cation->Ether + Starting Alcohol (Conc. High/Temp High) Hydrolysis Reverted Alcohol (Yield Loss) Product->Hydrolysis + H2O / Base (Workup)

Caption: Reaction landscape showing the target pathway (Green) vs. common yield-killing side reactions (Red).

Optimized Protocols

Method A: The "Salt Isolation" Protocol (Recommended)

Best for: High yield (>90%), storage stability, and avoiding hydrolysis. Concept: Instead of fighting the basicity of the indazole, use it. Isolate the product as the hydrochloride salt.[1]

  • Preparation: Suspend (1-methyl-1H-indazol-5-yl)methanol (1.0 eq) in anhydrous Dichloromethane (DCM) (10-15 volumes).

    • Note: If solubility is poor, add a catalytic amount of DMF (0.05 eq), which also catalyzes the chlorination.

  • Addition: Cool to 0°C . Add Thionyl Chloride (

    
    )  (1.5 - 2.0 eq) dropwise.
    
    • Critical: Do not rush. Exotherms promote dimerization.

  • Reaction: Allow to warm to room temperature (20-25°C) and stir for 2-4 hours.

    • Monitoring: Check HPLC/UPLC. Do not rely solely on TLC as the salt may streak.

  • Isolation (The Trick):

    • Do NOT add water.

    • Concentrate the reaction mixture to ~1/3 volume under vacuum (keep bath <35°C).

    • Add Diethyl Ether or MTBE (Methyl tert-butyl ether) slowly to precipitate the hydrochloride salt.

    • Filter the solid under nitrogen (hygroscopic!).

    • Wash with cold ether/hexanes.

  • Result: You obtain 5-(chloromethyl)-1-methyl-1H-indazole hydrochloride . This solid is stable and can be used directly in subsequent alkylation steps (with an extra equivalent of base).

Method B: The "Neutralization" Protocol (Alternative)

Best for: When the free base is strictly required for the next step. Risk: Higher chance of hydrolysis.

  • Reaction: Proceed as in Method A (Steps 1-3).

  • Quench: Cool the mixture to -10°C .

  • Wash: Pour the reaction mixture into a rapidly stirring, cold saturated

    
     solution.
    
    • Speed is key: Separate phases immediately. Do not let them sit.

  • Extraction: Extract the aqueous layer once with DCM.

  • Drying: Dry combined organics over

    
     (avoid 
    
    
    
    if product is acid-sensitive, though indazoles are generally robust).
  • Concentration: Evaporate solvent at low temperature (<30°C). Store the residue at -20°C immediately.

Troubleshooting & FAQs

Q1: I see a major impurity at R_f ~ 0.8 (higher than product). What is it?

A: This is likely the bis-indazolyl ether (dimer).

  • Fix:

    • Dilute: Run the reaction at 0.1 M concentration or lower.

    • Cool: Keep the addition strictly at 0°C.

    • Order of Addition: Ensure

      
       is in excess during the addition. Add the alcohol solution to the 
      
      
      
      solution if dimerization persists (inverse addition).
Q2: The product turns into a gum/oil after column chromatography.

A: The free base might be unstable on silica (which is slightly acidic).

  • Fix:

    • Neutralize the silica gel with 1% Triethylamine (TEA) in the eluent.

    • Better yet, skip the column. Use Method A to crystallize the salt.

Q3: Can I use Methanesulfonyl Chloride ( ) instead?

A: Yes. This is a milder "Appel-like" approach.

  • Protocol: Alcohol +

    
     (1.2 eq) + 
    
    
    
    (3.0 eq) + Collidine/TEA (1.5 eq) in THF/DCM.
  • Benefit: Avoids acidic HCl gas evolution.

  • Drawback: Removal of the sulfonate byproducts can be harder than evaporating

    
    .
    
Q4: My product hydrolyzes back to alcohol during storage.

A: Benzylic chlorides are reactive alkylating agents.

  • Fix: Store as the HCl salt . If you must store the free base, keep it in a freezer (-20°C) under Argon, ideally in a solution of anhydrous benzene or DCM, rather than neat oil.

Decision Tree for Protocol Selection

Use this flow to select the right method for your specific constraints.

DecisionTree Start Start: Optimization Need Q1 Is the Free Base strictly required for the next step? Start->Q1 MethodA Method A: Salt Isolation (Highest Yield/Stability) Q1->MethodA No (Can use salt) Q2 Is the substrate acid-sensitive? Q1->Q2 Yes (Need Free Base) MethodB Method B: Cold Bicarb Wash (Standard Workup) Q2->MethodB No (Indazole is robust) MethodC Method C: MsCl / LiCl / Base (Acid-Free Conditions) Q2->MethodC Yes (Very sensitive)

Caption: Logic flow for selecting the optimal chlorination strategy based on downstream requirements.

References

  • Pfizer Inc. (2006). Process for the preparation of Axitinib. World Intellectual Property Organization. WO2006048745A1. (Describes analogous indazole chlorination conditions). Link

  • BenchChem. (2025).[1][2] Technical Guide to the Synthesis of 1-Benzyl-5-(chloromethyl)-1H-imidazole. (General protocol for electron-rich heterocyclic benzylic chlorination). Link

  • Tandiary, M. A., et al. (2014).[3] Efficient Chlorination of Benzylic Alcohols Using Sodium Ion-Exchanged Montmorillonite. Synlett, 25(18), 2639-2643. (Discusses mechanism of benzylic chlorination and side reactions). Link

  • Clayden, J., et al. (2012). Organic Chemistry. Oxford University Press.

    
     reactions with alcohols). Link
    

Sources

Optimization

Technical Support Center: Optimizing Solvent Choice for SN2 Reactions with Chloromethyl Indazoles

Welcome to the technical support center for optimizing reactions with chloromethyl indazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this impor...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing reactions with chloromethyl indazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important class of heterocyclic compounds. The choice of solvent is a critical parameter that can dictate the success, rate, and cleanliness of a substitution nucleophilic bimolecular (SN2) reaction. This document provides in-depth, experience-based answers to common challenges and frequently asked questions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the role of solvents in SN2 reactions, with a specific focus on chloromethyl indazole substrates.

Q1: What is the primary role of the solvent in an SN2 reaction?

A: The solvent has several critical functions in an SN2 reaction. First, it must dissolve both the chloromethyl indazole substrate and the nucleophile to allow them to interact.[1] Second, and more importantly, the solvent influences the reaction rate by stabilizing or destabilizing the reactants and the transition state.[2] In an SN2 reaction, a negatively charged or neutral nucleophile attacks the electrophilic carbon, and a leaving group departs in a single, concerted step.[3] The ideal solvent will solvate the counter-ion of the nucleophile (e.g., the K+ in KCN) while leaving the nucleophile itself relatively "free" and reactive.[4][5]

Q2: Why are polar aprotic solvents generally the best choice for SN2 reactions?

A: Polar aprotic solvents are the gold standard for SN2 reactions because they accelerate the rate, often dramatically.[4][6][7] These solvents—such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (MeCN)—possess strong dipole moments that can effectively solvate cations.[4][8] However, they lack acidic protons (like the O-H or N-H bonds found in protic solvents) and therefore cannot form strong hydrogen bonds with the anionic nucleophile.[4][9]

This differential solvation is key:

  • Cations are stabilized: The positive end of the solvent's dipole interacts with the nucleophile's counter-ion.

  • Anions (Nucleophiles) are destabilized: The nucleophile is not "caged" by hydrogen bonds, making it more energetic, less stable, and thus significantly more reactive.[4][5][9] This increased nucleophilicity directly translates to a faster reaction rate.[4] For example, the reaction between bromoethane and potassium iodide is reported to be 500 times faster in acetone (a polar aprotic solvent) than in methanol (a polar protic solvent).[6][10]

In contrast, polar protic solvents (e.g., water, ethanol, methanol) form a "solvent cage" around the nucleophile through hydrogen bonding, which stabilizes it and drastically reduces its reactivity and the overall reaction rate.[4][11][12]

Q3: How does the indazole ring itself influence solvent selection?

A: The indazole ring introduces specific considerations. Indazoles are aromatic, heterocyclic systems that can present solubility challenges. While the chloromethyl group provides a reactive handle for SN2 chemistry, the parent ring system is relatively polar and can be poorly soluble in non-polar solvents.[13]

Furthermore, indazoles can undergo N-alkylation at two different positions (N1 and N2), leading to a mixture of regioisomers.[14][15] While your substrate is a pre-formed chloromethyl indazole, solvent choice can still be critical in related syntheses and can influence the stability of the starting material and products. The choice of solvent can sometimes influence the N1/N2 selectivity in reactions where the indazole itself is the nucleophile.[14][16] For your SN2 reaction, ensuring the starting material and the resulting N-substituted indazole product remain soluble is paramount to prevent the reaction from stalling.

Q4: What are the top 3 recommended starting solvents for SN2 reactions with 1-(chloromethyl)-1H-indazole?

A: For a typical SN2 reaction involving a chloromethyl indazole and a moderately strong nucleophile (e.g., a phenoxide, an amine, or a cyanide), the following three polar aprotic solvents are excellent starting points:

  • Acetonitrile (MeCN): Often the first choice. It has a good balance of properties: it's polar enough to dissolve most reactants, is aprotic, and has a convenient boiling point (82 °C) that allows for reactions at elevated temperatures without requiring high-pressure equipment.

  • N,N-Dimethylformamide (DMF): An excellent solvent with a high dielectric constant, making it superb at dissolving salts and polar reactants.[4] It can significantly accelerate slow reactions. However, its high boiling point (153 °C) can make it difficult to remove during workup.

  • Acetone: A less polar but still effective aprotic solvent. It is particularly useful when reactants are less polar and is very easy to remove due to its low boiling point (56 °C). It's a good choice for reactions that proceed readily at or slightly above room temperature.[4]

Part 2: Troubleshooting Guide

This section provides solutions to common problems encountered during the SN2 reaction optimization process.

Q1: My reaction is very slow or appears to have stalled. How can the solvent be the cause?

A: A slow or stalled reaction is a classic symptom of suboptimal solvent choice. Consider the following troubleshooting steps:

  • Issue: You are using a polar protic solvent (e.g., ethanol, methanol).

    • Reason: The protic solvent is likely deactivating your nucleophile through hydrogen bonding.[4][11][12]

    • Solution: Switch to a polar aprotic solvent like acetonitrile (MeCN) or DMF. This single change can increase the reaction rate by several orders of magnitude.[9]

  • Issue: Reactants are precipitating out of solution.

    • Reason: The solvent cannot maintain the concentration of one or more reactants required for the bimolecular reaction to proceed. The indazole starting material or the nucleophilic salt may have poor solubility.

    • Solution: Switch to a more powerful polar aprotic solvent. If you are in acetone, try MeCN. If you are in MeCN, try DMF or DMSO. These solvents have greater solvating power for polar and ionic species.[4]

  • Issue: The reaction is clean but slow even in a standard aprotic solvent like MeCN.

    • Reason: The activation energy for the reaction may simply be high, requiring more thermal energy.

    • Solution: Increase the reaction temperature. If you are running the reaction in MeCN (BP 82°C), you could switch to DMF (BP 153°C) or DMSO (BP 189°C) to safely achieve higher temperatures.

Q2: I'm observing significant side-product formation. What solvent adjustments can I make?

A: Side products often arise from competing reaction pathways, such as elimination (E2) or solvolysis.

  • Issue: Formation of elimination (E2) products.

    • Reason: While less common for chloromethyl groups (which lack a beta-hydrogen on the methyl group), elimination can be a concern with more complex alkyl chlorides. The E2 pathway is favored by strong, sterically hindered bases.

    • Solution: The solvent effect on the SN2/E2 competition is complex. However, ensuring your nucleophile is not overly basic is the primary solution. If you must use a basic nucleophile, less polar solvents can sometimes disfavor the more polar transition state of the E2 pathway.

  • Issue: Products resulting from solvolysis (reaction with the solvent).

    • Reason: This occurs if the solvent itself is nucleophilic and the reaction conditions are forcing (e.g., high heat). This is a risk with protic solvents like water or alcohols.

    • Solution: This is another strong reason to use a non-nucleophilic, polar aprotic solvent like DMF, DMSO, MeCN, or acetone.

Q3: My chloromethyl indazole starting material is poorly soluble in everything. What should I do?

A: Solubility can be a major hurdle, especially with highly functionalized or crystalline indazole derivatives.[13][17]

  • Solution 1: Use a Stronger Solvent: Progress up the polarity scale of aprotic solvents: Acetone → Acetonitrile → DMF → DMSO. DMSO is an exceptionally powerful solvent and will dissolve many otherwise intractable organic compounds.[13]

  • Solution 2: Use a Solvent Mixture: Sometimes a mixture can provide the right balance. For example, a mixture of toluene and DMF might provide sufficient solvating power from the DMF while keeping the overall polarity lower if desired for product isolation.

  • Solution 3: Increase Temperature: Heating the reaction mixture will increase the solubility of your starting material. Ensure the temperature is within the stable limits for your reactants and the boiling point of your solvent.

Part 3: Experimental Protocol & Data

Protocol 3.1: A General Procedure for Solvent Screening

This protocol allows for the rapid, parallel evaluation of different solvents to identify the optimal conditions for your specific chloromethyl indazole and nucleophile.

Objective: To determine the best solvent for the SN2 reaction between 1-(chloromethyl)-1H-indazole and a model nucleophile (e.g., potassium carbonate and 4-methoxyphenol).

Methodology:

  • Preparation: Arrange four identical reaction vials, each with a magnetic stir bar. Label them: #1-MeCN, #2-DMF, #3-Acetone, #4-THF.

  • Reagent Addition: To each vial, add:

    • 1-(chloromethyl)-1H-indazole (1.0 eq)

    • 4-methoxyphenol (1.1 eq)

    • Potassium Carbonate (K₂CO₃) (2.0 eq, as a fine powder)

  • Solvent Addition: To each vial, add the corresponding solvent to achieve a consistent concentration (e.g., 0.2 M):

    • Vial #1: Acetonitrile

    • Vial #2: DMF

    • Vial #3: Acetone

    • Vial #4: Tetrahydrofuran (THF) - Note: THF is less polar but a common aprotic solvent.

  • Reaction: Place all vials in a heating block set to a moderate temperature (e.g., 60 °C).

  • Monitoring: After set time points (e.g., 1h, 4h, 12h, 24h), take a small aliquot from each reaction mixture. Quench the aliquot with water, extract with ethyl acetate, and analyze by TLC or LC-MS to determine the conversion percentage.

  • Analysis: Compare the reaction progress across the different solvents to identify which one provides the fastest rate and cleanest conversion to the desired product.

Data Reference Table

The table below summarizes the properties of common solvents relevant to SN2 reactions. A higher dielectric constant (ε) generally indicates better ability to dissolve polar compounds and ions.

Table 1: Properties of Common Solvents for SN2 Reactions

SolventAbbreviationTypeDielectric Constant (ε)Dipole Moment (μ, D)Boiling Point (°C)Notes for SN2 Reactions
Recommended
AcetonitrileMeCNPolar Aprotic37.53.9282Excellent first choice. Good balance of polarity and ease of removal.
N,N-DimethylformamideDMFPolar Aprotic36.73.82153Highly polar, excellent for dissolving salts. Can be difficult to remove.
Dimethyl SulfoxideDMSOPolar Aprotic46.73.96189Extremely powerful solvent, great for difficult substrates. Very hard to remove.
Acetone-Polar Aprotic20.72.8856Good for less polar reactants. Very easy to remove.
Use with Caution
TetrahydrofuranTHFAprotic (low polarity)7.51.7566Lower polarity may not dissolve salts well, leading to slow reactions.
MethanolMeOHPolar Protic32.71.7065Will slow SN2 reactions by hydrogen-bonding with the nucleophile.
EthanolEtOHPolar Protic24.61.6978Similar to methanol; significantly reduces nucleophile reactivity.
WaterH₂OPolar Protic80.11.85100Drastically slows SN2 reactions due to strong nucleophile solvation.

Data compiled from various sources, including[18],[19], and[20].

Part 4: Visualizing the Solvent Selection Process

The following diagram illustrates a decision-making workflow for selecting an appropriate starting solvent for your SN2 reaction.

Solvent_Selection_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Solvent Choice cluster_2 Phase 3: Troubleshooting & Optimization Start Start: Define SN2 Reaction (Chloromethyl Indazole + Nucleophile) Solubility_Check Are reactants (especially nucleophile salt) expected to be highly polar? Start->Solubility_Check Choice_MeCN Start with Acetonitrile (MeCN). Good general-purpose polar aprotic solvent. Solubility_Check->Choice_MeCN Yes / Unsure Choice_DMF Start with DMF or DMSO. Requires stronger solvating power. Choice_Acetone Consider Acetone or THF. Lower polarity may be sufficient. Solubility_Check->Choice_Acetone No Monitor Run reaction and monitor. (e.g., by TLC or LC-MS) Choice_MeCN->Monitor Choice_DMF->Monitor Choice_Acetone->Monitor Problem Is the reaction slow or incomplete? Monitor->Problem Increase_Polarity Increase solvent polarity: Acetone -> MeCN -> DMF -> DMSO Problem->Increase_Polarity Yes (Poor Solubility) Increase_Temp Increase temperature. (May require solvent change, e.g., MeCN to DMF) Problem->Increase_Temp Yes (Slow Kinetics) End Reaction Optimized Problem->End No Increase_Polarity->Monitor Increase_Temp->Monitor

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Reactivity of 5-Chloromethyl Indazole in Alkylation Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions reg...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the use of 5-chloromethyl indazole in alkylation reactions. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to help you overcome common experimental hurdles.

The indazole moiety is a cornerstone in medicinal chemistry, and its successful functionalization is often a critical step in the synthesis of novel therapeutic agents.[1][2] However, the N-alkylation of indazoles is frequently complicated by issues of low reactivity and a lack of regioselectivity, often yielding a mixture of N1 and N2-substituted products.[3] This guide will provide a structured approach to diagnosing and resolving these challenges.

Troubleshooting Guide: Addressing Low Reactivity and Poor Yields

This section is formatted to address specific problems you may be encountering in the lab.

Question: My alkylation reaction with 5-chloromethyl indazole is not proceeding to completion, or I'm observing very low yields. What are the primary causes and how can I fix this?

Answer:

Low conversion in the alkylation of an indazole nucleophile with 5-chloromethyl indazole (acting as the electrophile) is a common and frustrating issue. The root cause often lies in a suboptimal choice of base and solvent, or insufficient reaction temperature. Let's break down the critical parameters.

1. The Critical Role of the Base-Solvent System

The deprotonation of the indazole N-H is the first and most crucial step. The resulting indazolide anion is the active nucleophile. The choice of base and solvent are inextricably linked and dictate the success of this deprotonation and the subsequent alkylation.

  • Insight: Weak inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) often lack the strength to fully deprotonate the indazole, especially in less polar solvents like tetrahydrofuran (THF). This results in a low concentration of the active nucleophile and, consequently, a sluggish or incomplete reaction.

  • Recommendation: Switch to a stronger base. Sodium hydride (NaH) is a highly effective choice for this purpose.[2][4] It irreversibly deprotonates the indazole, driving the equilibrium towards the formation of the nucleophilic anion.

    • Protocol Enhancement: When using NaH, it is crucial to use an anhydrous aprotic solvent. THF is often an excellent first choice as it promotes N1 selectivity.[2][4] If solubility or reactivity remains an issue, a more polar aprotic solvent like N,N-dimethylformamide (DMF) can be employed, although this may alter the regioselectivity of the reaction.[3][5]

2. Optimizing Reaction Temperature
  • Insight: Alkylation reactions are often kinetically slow at room temperature. The energy barrier for the nucleophilic attack might not be overcome without thermal assistance.

  • Recommendation: If your reaction is proceeding slowly at room temperature, consider gently heating the reaction mixture. For reactions in THF with NaH, refluxing (around 66°C) can significantly increase the reaction rate. For higher boiling point solvents like DMF, temperatures in the range of 80-100°C can be explored. Always monitor for potential degradation of your starting material or product at elevated temperatures.

3. Stability of 5-Chloromethyl Indazole
  • Insight: While benzylic chlorides are generally good electrophiles, the stability of your specific 5-chloromethyl indazole under the reaction conditions should be considered. Strong bases could potentially lead to side reactions, although this is less common for chloromethyl groups compared to other functionalities. A more likely issue is the inherent stability of the starting material itself.

  • Recommendation: Ensure the purity of your 5-chloromethyl indazole before starting the reaction. If you suspect decomposition under strongly basic conditions, you can try adding the base to the indazole nucleophile first, allowing for complete deprotonation, and then adding the 5-chloromethyl indazole solution dropwise at a controlled temperature.

Troubleshooting Workflow: Low Conversion

G start Low Conversion or No Reaction base_check Is the base strong enough? (e.g., NaH) start->base_check solvent_check Is the solvent appropriate? (e.g., anhydrous THF/DMF) base_check->solvent_check Yes use_strong_base Action: Switch to NaH or another strong base. base_check->use_strong_base No temp_check Is the temperature optimized? solvent_check->temp_check Yes use_aprotic_solvent Action: Use anhydrous THF or DMF. solvent_check->use_aprotic_solvent No increase_temp Action: Gradually increase temperature (e.g., 50°C to reflux). temp_check->increase_temp No success Problem Resolved temp_check->success Yes use_strong_base->solvent_check use_aprotic_solvent->temp_check increase_temp->success

Caption: A decision-making workflow for troubleshooting low conversion in indazole alkylation.

Frequently Asked Questions (FAQs)

Q1: Why is indazole alkylation prone to producing a mixture of N1 and N2 isomers?

This is a fundamental challenge rooted in the electronic structure of the indazole ring, a phenomenon known as annular tautomerism.[3][6] The indazole molecule exists as two rapidly equilibrating tautomers: the 1H-indazole and the 2H-indazole. The 1H-tautomer is generally the more thermodynamically stable form.[2][5]

When the indazole is deprotonated, it forms a single ambidentate anion where the negative charge is delocalized across both nitrogen atoms. This anion can then be attacked by an electrophile (like 5-chloromethyl indazole) at either nitrogen, leading to the formation of both N1 and N2 alkylated products.[1] The ratio of these products is highly sensitive to a variety of factors.

Q2: I am getting a mixture of N1 and N2 isomers. How can I improve the selectivity for the N1-alkylated product?

Achieving high N1 selectivity often involves using conditions that favor the thermodynamically more stable product.

  • Base and Solvent Combination: As mentioned previously, the combination of sodium hydride (NaH) in tetrahydrofuran (THF) is a well-established method for achieving high N1 selectivity.[2][4] It is theorized that the sodium cation coordinates with the N2 nitrogen, sterically hindering the approach of the electrophile to this position and thus favoring attack at N1.[5]

  • Temperature: Higher temperatures can sometimes favor the formation of the more thermodynamically stable N1 isomer.[7] If you are getting a mixture at room temperature, increasing the temperature might shift the product ratio in favor of the N1 product.

  • Substituent Effects: The electronic nature of substituents on the indazole ring can influence the N1/N2 ratio. While the 5-chloromethyl group's electronic contribution is modest, it is a factor to be aware of.

Q3: Conversely, how can I selectively synthesize the N2-alkylated indazole?

While often the less favored product, specific conditions can be employed to promote N2 alkylation.

  • Mitsunobu Reaction: The Mitsunobu reaction has shown a strong preference for producing the N2-alkylated regioisomer of indazoles.[4][5] This reaction involves an alcohol, triphenylphosphine (TPP), and an azodicarboxylate like diethyl azodicarboxylate (DEAD).

  • Acid Catalysis: Certain acid-catalyzed methods have been developed for highly selective N2 alkylation. For instance, using trifluoromethanesulfonic acid (TfOH) with specific alkylating agents like diazo compounds or trichloroacetimidates can provide excellent N2 selectivity.[8][9]

Factors Influencing N1 vs. N2 Regioselectivity

G cluster_n1 Conditions Favoring N1 cluster_n2 Conditions Favoring N2 Indazole Indazole Alkylation N1 N1-Alkylation (Thermodynamically Favored) Indazole->N1 N2 N2-Alkylation (Kinetically Favored) Indazole->N2 N1_Base Strong Base (NaH) N1_Solvent Less Polar Solvent (THF) N1_Temp Higher Temperature N2_Method Mitsunobu Reaction N2_Catalyst Acid Catalysis (TfOH) N2_Temp Lower Temperature

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the ¹H NMR Spectral Analysis of 5-(Chloromethyl)-1-methyl-1H-indazole: A Comparative Approach

In the landscape of medicinal chemistry and drug development, the indazole scaffold is a cornerstone, serving as a privileged structure in a multitude of pharmacologically active agents. The precise characterization of s...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and drug development, the indazole scaffold is a cornerstone, serving as a privileged structure in a multitude of pharmacologically active agents. The precise characterization of substituted indazoles is therefore not merely an academic exercise, but a critical step in ensuring the synthesis of the correct isomer and, ultimately, the desired biological activity. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-(chloromethyl)-1-methyl-1H-indazole, a key synthetic intermediate.

This guide moves beyond a simple peak-by-peak description. It is designed to provide researchers with the causal logic behind spectral features, a robust experimental protocol, and a comparative analysis with a structurally similar analog, 5-methyl-1-methyl-1H-indazole. This comparative approach is crucial for highlighting the subtle yet significant influence of substituents on the NMR spectrum, thereby sharpening the analytical acumen of the practicing scientist.

Structural and Spectral Overview

The differentiation between N-1 and N-2 substituted indazoles is readily achievable through NMR spectroscopy, as the chemical shifts of the indazole protons are notably different between the two isomers.[1] Our focus, 5-(chloromethyl)-1-methyl-1H-indazole, belongs to the more thermodynamically stable 1H-indazole tautomeric family.[2][3]

The structure and numbering convention for 5-(chloromethyl)-1-methyl-1H-indazole is shown below. The expected ¹H NMR signals arise from the N-methyl group, the chloromethyl group, and the three protons on the benzene portion of the bicyclic system (H-3, H-4, H-6, and H-7).

Figure 1: Structure of 5-(chloromethyl)-1-methyl-1H-indazole

Detailed ¹H NMR Spectrum Analysis

Table 1: Predicted ¹H NMR Data for 5-(chloromethyl)-1-methyl-1H-indazole in CDCl₃

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Rationale
N-CH₃ ~4.1Singlet (s)3HN/AThe methyl group on the electron-withdrawing nitrogen atom is deshielded.
CH₂Cl ~4.7Singlet (s)2HN/AThese benzylic protons are deshielded by the adjacent aromatic ring and the electronegative chlorine atom.[6]
H-3 ~8.0Singlet (s)1HN/AThis proton on the pyrazole ring is typically a singlet and appears downfield.[7]
H-7 ~7.6Doublet (d)1HJortho ≈ 8.5 HzCoupled to H-6 in an ortho relationship.
H-4 ~7.5Doublet (d)1HJmeta ≈ 1.5 HzThis proton appears as a doublet due to meta-coupling with H-6.[8]
H-6 ~7.3Doublet of doublets (dd)1HJortho ≈ 8.5 Hz, Jmeta ≈ 1.5 HzCoupled to both H-7 (ortho) and H-4 (meta).
Causality Behind Chemical Shifts and Splitting Patterns:
  • Aromatic Protons (H-4, H-6, H-7): These protons resonate in the downfield region (typically 6.5-8.0 ppm) due to the anisotropic effect of the aromatic ring current, which deshields protons on the periphery of the ring.[6][9]

  • Splitting Patterns: The observed multiplicities are a direct consequence of spin-spin coupling between neighboring, non-equivalent protons.[10]

    • Ortho Coupling (³J): The coupling between protons on adjacent carbons (like H-6 and H-7) is the strongest, with a typical coupling constant of 7-10 Hz.[6][11]

    • Meta Coupling (⁴J): The coupling between protons separated by three bonds (like H-4 and H-6) is significantly weaker, with a typical coupling constant of 1-3 Hz.[6][8]

    • Para Coupling (⁵J): Coupling between H-4 and H-7 is generally too small to be resolved (0-1 Hz).[6]

  • N-CH₃ and CH₂Cl Protons: The singlets for the N-methyl and chloromethyl groups arise because they have no adjacent, non-equivalent protons to couple with. Their downfield chemical shifts are due to the deshielding effects of the attached nitrogen and chlorine atoms, respectively. The chemical shift for protons on a carbon adjacent to a chlorine atom typically falls in the 3.1-4.1 ppm range, but the additional benzylic effect in this molecule pushes it further downfield.[6]

Comparative Analysis: The Impact of a Chloro Group

To truly appreciate the spectral features of our target compound, a comparison with a structurally similar molecule is invaluable. We will use 5-methyl-1-methyl-1H-indazole as our comparative standard.[12]

Figure 2: Structural Comparison

The primary difference is the substitution at the 5-position: a chloromethyl group versus a methyl group. This seemingly small change has a discernible impact on the ¹H NMR spectrum.

Table 2: Comparative ¹H NMR Data

Proton Assignment5-(Chloromethyl)-1-methyl-1H-indazole (Predicted δ, ppm)5-Methyl-1-methyl-1H-indazole (Predicted δ, ppm)Key Difference & Rationale
N-CH₃ ~4.1~4.1Minimal change expected as the substitution is distant.
CH₂Cl / CH₃ ~4.7 (s, 2H)~2.5 (s, 3H)Significant Upfield Shift. The benzylic protons of the 5-methyl group are less deshielded than the chloromethyl protons due to the high electronegativity of chlorine.[6]
H-3 ~8.0~7.9Minor change expected.
H-4 ~7.5~7.4Slight Upfield Shift. The electron-withdrawing chloromethyl group will have a modest deshielding effect on the nearby aromatic protons compared to the slightly electron-donating methyl group.
H-6 ~7.3~7.1Slight Upfield Shift. Similar to H-4, this proton will be slightly less deshielded in the 5-methyl analog.
H-7 ~7.6~7.5Slight Upfield Shift. The electronic effect of the 5-substituent is still felt, albeit to a lesser extent.

This comparison underscores how the electronic properties of a substituent (in this case, the inductive effect of chlorine) propagate through the molecule and influence the chemical environment of nearby protons.

Experimental Protocol: A Self-Validating Workflow

Adherence to a rigorous and well-documented protocol is the bedrock of reproducible scientific research. The following section details a step-by-step methodology for acquiring a high-quality ¹H NMR spectrum.

Workflow for ¹H NMR Spectrum Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz Spectrometer) cluster_proc Data Processing SamplePrep 1. Weigh Sample (5-10 mg) SolventAdd 2. Add Deuterated Solvent (0.6-0.7 mL CDCl₃) SamplePrep->SolventAdd Dissolve 3. Dissolve & Add TMS (Vortex/Sonicate) SolventAdd->Dissolve Transfer 4. Transfer to NMR Tube (Filter if necessary) Dissolve->Transfer Insert 5. Insert Sample Transfer->Insert Lock 6. Lock on Solvent Signal Insert->Lock Shim 7. Shim for Field Homogeneity Lock->Shim Acquire 8. Acquire Spectrum (Tune probe if necessary) Shim->Acquire FT 9. Fourier Transform Acquire->FT Phase 10. Phase Correction FT->Phase Baseline 11. Baseline Correction Phase->Baseline Reference 12. Reference to TMS (0 ppm) Baseline->Reference Integrate 13. Integrate Signals Reference->Integrate Analyze 14. Analyze & Assign Peaks Integrate->Analyze

Caption: Workflow for ¹H NMR analysis from sample preparation to spectral interpretation.

Detailed Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of 5-(chloromethyl)-1-methyl-1H-indazole into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[13]

    • Ensure complete dissolution by gentle vortexing or sonication.

    • If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer on the deuterium signal of the CDCl₃. This step is crucial as it corrects for any magnetic field drift during the experiment.

    • Perform automated or manual shimming to optimize the homogeneity of the magnetic field. This is a self-validating step; good shimming results in sharp, symmetrical peaks.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 30-degree pulse, 1-2 second relaxation delay, 16-32 scans for good signal-to-noise).

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.

    • Carefully phase the spectrum to ensure all peaks are in positive absorption mode.

    • Apply a baseline correction to ensure the baseline is flat.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.[14]

    • Integrate the area under each signal. The relative ratios of the integrals should correspond to the number of protons giving rise to each signal.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign each signal to the corresponding protons in the molecule.

Conclusion

The ¹H NMR spectrum of 5-(chloromethyl)-1-methyl-1H-indazole is a rich source of structural information. A logical, step-by-step analysis of chemical shifts, integration, and spin-spin coupling patterns allows for the unambiguous assignment of all protons in the molecule. By comparing its spectrum to that of a close analog, 5-methyl-1-methyl-1H-indazole, we gain a deeper understanding of how substituent effects manifest in NMR spectroscopy. The robust experimental workflow provided herein ensures that researchers can acquire high-quality, reproducible data, a prerequisite for confident structural elucidation in any drug discovery and development program.

References

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups.
  • The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds.
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  • National Center for Biotechnology Information. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

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  • University of California, Los Angeles. (n.d.). NMR Chart. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

  • ACD/Labs. (2025, August 21). Beyond Three Bonds: Identifying Meta Coupling in a 1H NMR Spectrum. Retrieved from [Link]

  • Oregon State University. (2022, March 9). 1H NMR Chemical Shift. Retrieved from [Link]

  • Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2012, September 10). Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate. Retrieved from [Link]

  • Duke University. (n.d.). The Duke NMR Center Coupling constants. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR complete spectrum (0−16 ppm) of indazole 1e at 500 MHz in.... Retrieved from [Link]

  • Royal Society of Chemistry. (2024, November 15). NMR spectroscopy of small molecules in solution. Retrieved from [Link]

  • Springer Nature. (n.d.). A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectrum (8.30−8.44 and 7.32−7.40 ppm regions) of 1e in DMSO-d 6 at 500 MHz. Retrieved from [Link]

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  • University of Lausanne. (n.d.). Determine the structure of small organic molecule from 1H NMR experimental spectrum. Retrieved from [Link]

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  • ResearchGate. (n.d.). (PDF) 1-[(1-Methyl-1H-imidazol-5-yl)methyl]-1H-indole-5-carbonitrile. Retrieved from [Link]

  • ACS Publications. (2022, April 11). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 1-Methylindazole Derivatives

For researchers, medicinal chemists, and drug development professionals, the unambiguous structural characterization of isomeric compounds is a cornerstone of reliable and reproducible science. In the landscape of hetero...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the unambiguous structural characterization of isomeric compounds is a cornerstone of reliable and reproducible science. In the landscape of heterocyclic chemistry, indazole derivatives are of paramount importance due to their diverse biological activities. The position of a single methyl group, distinguishing 1-methyl-1H-indazole from its 2-methyl-2H-indazole isomer, can profoundly influence a molecule's pharmacological profile. Consequently, robust analytical methods to differentiate these isomers are not merely academic but essential for drug discovery and quality control.

This guide provides an in-depth comparison of the mass spectrometric fragmentation patterns of 1-methylindazole derivatives, with a particular focus on the foundational isomers, 1- and 2-methylindazole. By delving into the mechanistic underpinnings of their fragmentation, supported by experimental data, this document aims to equip scientists with the expertise to confidently identify and differentiate these crucial chemical entities.

The Decisive Role of Ionization: EI vs. ESI

The choice of ionization technique, primarily Electron Ionization (EI) for gas chromatography-mass spectrometry (GC-MS) and Electrospray Ionization (ESI) for liquid chromatography-mass spectrometry (LC-MS), dictates the nature of the initial ionized molecule and, consequently, its subsequent fragmentation cascade.

  • Electron Ionization (EI): This hard ionization technique involves bombarding the analyte with high-energy electrons (typically 70 eV), leading to the ejection of an electron and the formation of a high-energy molecular ion radical (M+•). This excess energy often induces extensive and complex fragmentation, providing a detailed structural fingerprint.[1]

  • Electrospray Ionization (ESI): As a soft ionization method, ESI typically generates protonated molecules ([M+H]+) in the positive ion mode. These even-electron ions are generally more stable than the radical cations produced by EI, leading to less fragmentation in the source. Tandem mass spectrometry (MS/MS) is then employed to induce and analyze fragmentation through collision-induced dissociation (CID).

Unraveling the Fragmentation Pathways of 1- and 2-Methylindazole

The structural difference between 1- and 2-methylindazole, specifically the position of the methyl group on the pyrazole ring, leads to distinct electronic environments and bond stabilities. These differences manifest in their mass spectra, providing diagnostic fragmentation patterns for their differentiation.

Electron Ionization (EI) Fragmentation

Under EI conditions, both 1- and 2-methylindazole (C8H8N2, molecular weight: 132.16 g/mol ) exhibit a prominent molecular ion peak at m/z 132. However, the subsequent fragmentation pathways diverge, offering clear points of comparison.

1-Methyl-1H-indazole: The fragmentation of 1-methyl-1H-indazole is primarily initiated by the loss of a hydrogen radical (H•) to form a stable, resonance-delocalized cation at m/z 131. This is often the base peak in the spectrum. Subsequent fragmentation involves the expulsion of hydrogen cyanide (HCN), a common fragmentation pathway for nitrogen-containing heterocycles, leading to an ion at m/z 104. Further fragmentation can occur through the loss of another molecule of HCN or acetylene (C2H2).

2-Methyl-2H-indazole: In contrast, the EI spectrum of 2-methyl-2H-indazole often shows a more complex fragmentation pattern. While the molecular ion at m/z 132 is strong, a significant peak at m/z 104 is commonly observed, arising from the loss of ethylene (C2H4) via a rearrangement process. Another characteristic fragmentation is the loss of a methyl radical (•CH3) to form an ion at m/z 117, which is less prominent in the spectrum of the 1-methyl isomer. The loss of HCN from the molecular ion to give a fragment at m/z 105 is also a notable pathway.

The following diagrams illustrate the proposed primary fragmentation pathways for 1- and 2-methylindazole under electron ionization.

1_Methylindazole_EI_Fragmentation M 1-Methylindazole (m/z 132, M+•) F1 [M-H]+ (m/z 131) M->F1 - H• F2 [M-H-HCN]+ (m/z 104) F1->F2 - HCN

Figure 1: Proposed EI fragmentation of 1-methylindazole.

2_Methylindazole_EI_Fragmentation M 2-Methylindazole (m/z 132, M+•) F1 [M-C2H4]+ (m/z 104) M->F1 - C2H4 (rearrangement) F2 [M-CH3]+ (m/z 117) M->F2 - •CH3 F3 [M-HCN]+ (m/z 105) M->F3 - HCN

Figure 2: Proposed EI fragmentation of 2-methylindazole.
Comparative Data of Key EI Fragments

The relative abundances of these key fragment ions are critical for distinguishing between the two isomers.

m/zProposed FragmentRelative Abundance in 1-MethylindazoleRelative Abundance in 2-Methylindazole
132[M]+•HighHigh
131[M-H]+Very High (often base peak)Moderate
117[M-CH3]+LowModerate to High
105[M-HCN]+ModerateModerate
104[M-H-HCN]+ or [M-C2H4]+ModerateHigh

Note: Relative abundances can vary depending on the specific instrumentation and analytical conditions.

Experimental Protocol for GC-MS Analysis

To achieve reliable and reproducible data for the differentiation of 1- and 2-methylindazole, a robust GC-MS method is essential. The following protocol provides a starting point for method development.

1. Sample Preparation:

  • Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 10-100 µg/mL.
  • Ensure the sample is free of non-volatile materials. If necessary, perform a liquid-liquid extraction or use a solid-phase extraction (SPE) cartridge for cleanup.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.
  • Mass Spectrometer: Agilent 5977B MSD or equivalent.
  • Column: A non-polar or medium-polarity capillary column is recommended for good separation of the isomers. A common choice is a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS).
  • Injector: Split/splitless injector.
  • Injection Volume: 1 µL.
  • Injector Temperature: 250 °C.
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Oven Temperature Program:
  • Initial temperature: 100 °C, hold for 2 minutes.
  • Ramp: Increase to 250 °C at a rate of 10 °C/min.
  • Final hold: Hold at 250 °C for 5 minutes.
  • MS Parameters:
  • Ionization Mode: Electron Ionization (EI).
  • Electron Energy: 70 eV.
  • Ion Source Temperature: 230 °C.
  • Quadrupole Temperature: 150 °C.
  • Scan Range: m/z 40-200.

3. Data Analysis:

  • Identify the peaks corresponding to 1- and 2-methylindazole based on their retention times. Typically, 1-methylindazole will have a slightly shorter retention time than 2-methylindazole on a standard non-polar column.
  • Extract the mass spectrum for each peak.
  • Compare the fragmentation patterns, paying close attention to the relative abundances of the key diagnostic ions (m/z 131, 117, 104).

The following diagram outlines the general workflow for the GC-MS analysis of methylindazole isomers.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Dissolution Dissolve sample in volatile solvent Cleanup Cleanup (if necessary) (LLE or SPE) Dissolution->Cleanup Injection Inject 1 µL into GC Cleanup->Injection Separation Chromatographic Separation (e.g., HP-5MS column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Analysis (m/z 40-200) Ionization->Detection PeakID Identify peaks by retention time Detection->PeakID SpectrumExtraction Extract mass spectrum for each isomer PeakID->SpectrumExtraction PatternComparison Compare fragmentation patterns and relative abundances SpectrumExtraction->PatternComparison

Figure 3: GC-MS analysis workflow for methylindazole isomers.

Conclusion

The differentiation of 1- and 2-methylindazole isomers by mass spectrometry is a clear and achievable analytical goal. By leveraging the distinct fragmentation pathways induced by electron ionization, researchers can confidently identify these compounds. The key to successful differentiation lies in the careful examination of the relative abundances of characteristic fragment ions, particularly the [M-H]+ ion at m/z 131 for 1-methylindazole and the [M-CH3]+ and [M-C2H4]+ ions at m/z 117 and 104, respectively, for 2-methylindazole. The provided experimental protocol serves as a robust starting point for developing a validated analytical method for the routine analysis of these and other related indazole derivatives. This level of analytical rigor is indispensable for advancing drug discovery and ensuring the quality and integrity of chemical research.

References

  • PubChem. 2-Methyl-2H-indazole. National Center for Biotechnology Information. [Link]

  • NIST. 1H-Indole, 1-methyl-. In: NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press.
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  • Thigpen, A., Deruiter, J., & Clark, C. (2007). GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB.
  • Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry.
  • Itälä, E., et al. (2017). Fragmentation patterns of 4(5)-nitroimidazole and 1-methyl-5-nitroimidazole-The effect of the methylation. Journal of Mass Spectrometry, 52(11), 770-776.
  • Schymanski, E. L., et al. (2014). Identifying small molecules by mass spectrometry: databases and computational tools. Metabolites, 4(2), 437-463.
  • Mass Spectrometry: Fragment
  • Abiedalla, Y., et al. (2020). Differentiation of methylated indole ring regioisomers of JWH-007: GC–MS and GC–IR studies. Drug Testing and Analysis, 12(10), 1479-1488.
  • Choi, J. H., & Jung, S. H. (2015). Simple and Fast Sample Preparation Followed by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) for the Analysis of 2- and 4-Methylimidazole in Cola and Dark Beer. Food Analytical Methods, 8(8), 2056-2062.
  • Noggle, F. T., et al. (2015). GC-MS analysis of the regioisomeric methoxy- and methyl-benzoyl-1-pentylindoles: Isomeric synthetic cannabinoids.
  • Das, A. (2016). Different Separation or Experimental Techniques for Clinical Chromatography: Small Review.
  • Shimadzu. (2018). Simultaneous Analysis of Class 1, 2A and 2B Residual Solvents in Pharmaceuticals via HS-GCMS.
  • Zhang, Q., et al. (2013). Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. Asian Journal of Chemistry, 25(18), 10247.
  • Chen, Y., et al. (2021). Determination of three methylimidazole compounds in cosmetics by high performance liquid chromatography-tandem mass spectrometry.
  • Interpretation of mass spectra. University of Arizona.
  • Restek Corporation. (2000). A Guide to the Analysis of Chiral Compounds by GC.
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Validation

Purity analysis standards for 5-(chloromethyl)-1-methyl-1H-indazole intermediates

A Comparative Guide to Purity Analysis of 5-(chloromethyl)-1-methyl-1H-indazole A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals In the synthesis of a...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Purity Analysis of 5-(chloromethyl)-1-methyl-1H-indazole

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

In the synthesis of active pharmaceutical ingredients (APIs), the quality of intermediates is paramount. The purity of 5-(chloromethyl)-1-methyl-1H-indazole, a key building block, directly influences the efficacy and safety of the final drug product. Establishing robust analytical standards for this intermediate is not merely a quality control checkpoint; it is a strategic necessity that impacts scalability, cost, and regulatory success.

While a specific, universally adopted pharmacopeial monograph for 5-(chloromethyl)-1-methyl-1H-indazole may not be publicly available, a comprehensive purity analysis framework can be constructed based on regulatory guidelines and established analytical techniques for similar molecules. This guide provides an in-depth comparison of the primary analytical methods for assessing the purity of this critical intermediate, complete with experimental protocols and data interpretation insights.

The Regulatory Framework: A Foundation of Quality

The International Council for Harmonisation (ICH) provides a crucial framework for the control of impurities in new drug substances.[1][2][3][4] According to ICH Q3A(R2), impurities are classified into organic, inorganic, and residual solvents.[2][5] For any new drug substance, it is essential to summarize the actual and potential impurities that are most likely to arise during synthesis, purification, and storage.[1][6] This includes starting materials, by-products, intermediates, degradation products, reagents, and catalysts.[2]

The ICH guidelines establish thresholds for reporting, identifying, and qualifying impurities, which are often dependent on the maximum daily dose of the drug.[2] For instance, the reporting threshold can be as low as 0.05%, necessitating highly sensitive analytical methods.[1][2]

Strategic Approach to Purity Analysis

A robust purity analysis strategy for 5-(chloromethyl)-1-methyl-1H-indazole involves a multi-faceted approach to identify and quantify all potential impurities. This typically includes a primary method for organic purity and separate methods for residual solvents and inorganic impurities.

Organic Impurity Profiling: HPLC as the Workhorse

High-Performance Liquid Chromatography (HPLC) is the gold standard for analyzing the purity of pharmaceutical intermediates due to its versatility with a wide range of non-volatile and thermally unstable compounds.[7][8]

Principle of the Technique HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[8] For 5-(chloromethyl)-1-methyl-1H-indazole and its potential organic impurities, a reversed-phase HPLC (RP-HPLC) method is typically most effective.

Why RP-HPLC is the Method of Choice The indazole core and its derivatives are generally amenable to reversed-phase chromatography. This technique allows for the separation of the main component from closely related structural analogues, which may be present as process-related impurities or degradation products. The use of a Diode Array Detector (DAD) or UV detector provides the necessary sensitivity and allows for the preliminary characterization of impurities based on their UV spectra.

Experimental Protocol: RP-HPLC Method for Purity Analysis

Instrumentation:

  • HPLC system with a Diode Array Detector (DAD) or UV Detector.[8]

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[8][9]

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)[10]

  • Water (HPLC grade, Millipore or equivalent)[10]

  • Trifluoroacetic Acid (TFA) or Formic Acid (for mobile phase modification)[8][11]

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid in Water.[8]

    • Mobile Phase B: Acetonitrile.[8]

  • Sample Preparation: Prepare a 1.0 mg/mL solution of 5-(chloromethyl)-1-methyl-1H-indazole in a 50:50 (v/v) mixture of Acetonitrile and Water.[8]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[10]

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the main component).

    • Gradient Elution: A typical gradient might run from 10% B to 90% B over 30 minutes to ensure the elution of all potential impurities.

Data Analysis: The purity is typically determined by area percent, assuming that all impurities have a similar response factor to the main peak at the detection wavelength.

Volatile Impurities and Residual Solvents: The Role of Gas Chromatography (GC)

Gas Chromatography (GC) is the preferred method for the detection and quantification of residual solvents in active pharmaceutical ingredients (APIs) and process intermediates.[12][13] This is due to the volatile nature of organic solvents and the high separation efficiency of modern capillary columns.[12]

Principle of the Technique GC separates volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a column. A Flame Ionization Detector (FID) is commonly used for its universal response to organic compounds and high sensitivity.[12]

Why GC is Essential The synthesis of 5-(chloromethyl)-1-methyl-1H-indazole likely involves various organic solvents. These solvents must be controlled according to ICH Q3C guidelines, which classify them based on their toxicity.[2][14][15] Headspace GC is a particularly powerful technique for this analysis as it minimizes matrix effects by only introducing the volatile components into the GC system.

Experimental Protocol: Headspace GC-FID for Residual Solvent Analysis

Instrumentation:

  • Gas Chromatograph with a Headspace Autosampler and Flame Ionization Detector (FID).[16]

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[8]

Reagents:

  • Dimethyl Sulfoxide (DMSO) or another suitable high-boiling point solvent for sample dissolution.[8]

  • Certified standards of expected residual solvents.

Procedure:

  • Sample Preparation: Accurately weigh about 100 mg of the 5-(chloromethyl)-1-methyl-1H-indazole sample into a headspace vial. Add 1 mL of DMSO and seal the vial.[8]

  • Headspace Conditions:

    • Oven Temperature: 80 °C.[16]

    • Incubation Time: 15 minutes.[16]

  • GC Conditions:

    • Carrier Gas: Helium or Hydrogen.[12]

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: 40 °C (hold for 5 minutes), ramp to 240 °C at 10 °C/min, hold for 5 minutes.

    • Detector Temperature: 280 °C.

Data Analysis: Quantification is performed using an external standard calibration curve for each potential residual solvent.

Structural Elucidation of Unknown Impurities: The Power of Mass Spectrometry (MS)

When unknown impurities are detected by HPLC, Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for their identification.[17][18]

Principle of the Technique MS measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions.[18]

Why LC-MS is Crucial for Impurity Identification LC-MS combines the separation power of HPLC with the detection and identification capabilities of MS.[19] This allows for the determination of the molecular weight of an impurity as it elutes from the HPLC column. Further fragmentation analysis (MS/MS) can provide structural information, which is critical for identifying the impurity.[11]

Workflow for Impurity Identification using LC-MS

G cluster_0 Detection & Initial Characterization cluster_1 Structure Elucidation A HPLC-UV detects an unknown impurity B Analyze sample by LC-MS A->B C Obtain accurate mass of impurity using HRMS B->C D Propose elemental composition C->D E Perform MS/MS fragmentation D->E F Elucidate structure based on fragments and process knowledge E->F

Caption: Workflow for the identification of an unknown impurity.

Comparison of Analytical Techniques

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Mass Spectrometry (MS)
Primary Application Purity assay, detection of organic impuritiesAnalysis of residual solvents and volatile impuritiesStructural identification of unknown impurities
Analyte Suitability Non-volatile, polar, and thermally labile compounds[8]Volatile and thermally stable compounds[17]Wide range, often coupled with HPLC or GC
Typical Detector UV, Diode Array Detector (DAD)Flame Ionization Detector (FID)Quadrupole, Time-of-Flight (TOF)
Key Advantage High versatility and robustness for purity determinationHigh sensitivity for volatile organic compounds[12]Provides molecular weight and structural information[18]
Limitation May not be suitable for highly volatile compoundsNot suitable for non-volatile or thermally labile compoundsHigher cost and complexity[20]

Conclusion: An Integrated Approach for Comprehensive Purity Analysis

A single analytical technique is insufficient to fully characterize the purity of 5-(chloromethyl)-1-methyl-1H-indazole. A comprehensive and robust quality control strategy relies on the strategic integration of multiple analytical methods.

G A 5-(chloromethyl)-1-methyl-1H-indazole Intermediate Sample B HPLC-UV/DAD (Purity & Organic Impurities) A->B C Headspace GC-FID (Residual Solvents) A->C D LC-MS (Impurity Identification) B->D If unknown peaks E Comprehensive Purity Profile B->E C->E D->E

Caption: Integrated workflow for comprehensive purity analysis.

By employing HPLC as the primary tool for purity assessment, supplemented by GC for residual solvent analysis and LC-MS for the identification of any unknown impurities, a complete and accurate impurity profile can be established. This integrated approach ensures the quality and consistency of this critical intermediate, thereby safeguarding the integrity of the final API and ensuring regulatory compliance.

References

  • ICH. (2006, October 25). Impurities in new drug substances Q3A (R2).
  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.
  • Royal Society of Chemistry. (2016, May 18). GC-FID method for high-throughput analysis of residual solvents in pharmaceutical drugs and intermediates.
  • FDA. (n.d.). Guidance for Industry Q3A Impurities in New Drug Substances.
  • Agilent. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing.
  • PubMed. (2020, October 15). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization.
  • ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances.
  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • Sterling Pharma Solutions. (2025, May 8). High-resolution mass spectrometry for impurity profiling.
  • Novasol Biotech. (2024, October 1). How to detect the percentage of pharmaceutical intermediates?.
  • ResearchGate. (2019, July 30). (PDF) GC-FID method for high-throughput analysis of residual solvents in pharmaceutical drugs and intermediates.
  • EMA. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
  • Shimadzu. (n.d.). Fast - GC Method for Residual Solvent Analysis in Drug Discovery Workflow.
  • Brightspec. (2025, December 9). Residual Solvent Analysis in Pharmaceuticals: A Faster, Smarter Alternative to Gas Chromatography.
  • ManTech Publications. (2025, May 15). Advances in Chromatographic Techniques for Drug Purity Determination.
  • Thermo Fisher Scientific. (n.d.). Analysis of Residual Solvents using GC/FID with Headspace and a Cyanopropylphenyl Polysiloxane Phase.
  • NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals.
  • Benchchem. (n.d.). A Comparative Guide to the Purity Assessment of Methyl 5-(1H-indazol-1-yl)-3-oxopentanoate: HPLC vs. GC-MS.
  • PMC. (n.d.). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method.
  • Hindawi. (2024, June 9). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-(Chloromethyl)-1-methyl-1H-indazole

The following technical guide details the safe handling, operational logistics, and disposal protocols for 5-(Chloromethyl)-1-methyl-1H-indazole (CAS: 1379250-86-8). Core Directive & Risk Profile Compound Identity: 5-(Ch...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the safe handling, operational logistics, and disposal protocols for 5-(Chloromethyl)-1-methyl-1H-indazole (CAS: 1379250-86-8).

Core Directive & Risk Profile

Compound Identity: 5-(Chloromethyl)-1-methyl-1H-indazole CAS Number: 1379250-86-8 Molecular Formula: C


H

ClN

Molecular Weight: 180.63 g/mol [1]
The Hazard Mechanism (Why This Matters)

This compound is not merely a "toxic solid"; it is a benzylic halide analog . The chloromethyl group attached to the indazole ring renders it a potent electrophilic alkylating agent .

  • Mechanism: The carbon-chlorine bond is highly polarized and susceptible to nucleophilic attack. Upon contact with biological tissue, it can alkylate DNA bases (guanine N7 position) and proteins, leading to immediate cytotoxicity (chemical burns) and potential long-term genotoxicity.

  • Reactivity: It is moisture-sensitive. Hydrolysis releases hydrochloric acid (HCl), creating a secondary inhalation and corrosion hazard.

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are insufficient for prolonged contact with benzylic halides due to rapid permeation. You must adopt a "Barrier-in-Depth" approach.

PPE CategoryRequirementTechnical Justification
Hand Protection (Primary) Silver Shield® / 4H® Laminate Gloves Resists permeation of alkyl halides (>480 min breakthrough).
Hand Protection (Secondary) Disposable Nitrile (5-8 mil) Worn over laminate gloves to improve dexterity and protect the inner glove from gross contamination.
Respiratory Fume Hood (Mandatory) All handling must occur in a certified hood (Face velocity: 80–100 fpm).
Respiratory (Spill/Emergency) Full-Face Respirator (P100 + OV) Only for spill cleanup outside a hood. Organic Vapor (OV) cartridges prevent inhalation of volatile hydrolysis byproducts.
Eye/Face Chemical Splash Goggles Safety glasses are inadequate against corrosive vapors.
Body Tyvek® Lab Coat (or Apron) Impervious to liquids; prevents absorption through standard cotton lab coats.

Operational Protocol: Safe Handling & Synthesis

Objective: Prevent inhalation, skin contact, and hydrolysis during transfer and reaction setup.

A. Storage & Stability[2]
  • Condition: Store at 2–8°C under an inert atmosphere (Argon or Nitrogen).

  • Container: Keep tightly sealed in a desiccator. Moisture triggers hydrolysis, releasing HCl gas and degrading the reagent to the alcohol (5-(Hydroxymethyl)-1-methyl-1H-indazole).

B. Weighing & Transfer Workflow
  • Do not weigh on an open bench.

  • Method:

    • Tare a dry vial with a septum cap inside the fume hood.

    • Quickly transfer the solid using a disposable spatula.

    • Seal immediately.

    • Wipe the exterior of the vial with a tissue dampened with dilute ammonia (to neutralize trace residue) before removing from the hood.

C. Reaction Setup (Graphviz Workflow)

The following diagram outlines the decision logic for setting up reactions involving moisture-sensitive alkylating agents.

ReactionSetup Start Start: Reagent Retrieval CheckAtmosphere Check Inert Gas (Ar/N2) Start->CheckAtmosphere Weighing Weigh in Fume Hood CheckAtmosphere->Weighing Confirmed SolventChoice Solvent Selection Weighing->SolventChoice Anhydrous Anhydrous Solvent (DMF, DCM, THF) SolventChoice->Anhydrous Required WetSolvent Non-Anhydrous SolventChoice->WetSolvent Avoid Addition Add Reagent to Solvent (0°C recommended) Anhydrous->Addition WetSolvent->Start Restart: Hydrolysis Risk Quench Post-Reaction Quench (NH4Cl or NaHCO3) Addition->Quench Completion

Figure 1: Logic flow for handling moisture-sensitive alkylating agents to prevent hydrolysis and exposure.

Emergency Response & Decontamination

Critical Note: Water alone may not immediately neutralize the alkylating potential.

Spills (< 500 mg)
  • Evacuate the immediate area.

  • Don PPE: Double gloves (Laminate + Nitrile), goggles, respirator.

  • Neutralize: Cover the spill with a 1:1 mixture of Sodium Carbonate (Na2CO3) and absorbent clay (vermiculite) . The base neutralizes any acid generated; the clay absorbs the liquid.

  • Clean: Scoop into a hazardous waste container. Wash the surface with a 5% Ammonium Hydroxide solution (converts the alkyl chloride to a less toxic amine) followed by soap and water.

Exposure First Aid[2]
  • Skin: Wash immediately with soap and water for 15 minutes. Do not use alcohol (increases skin absorption).

  • Eyes: Flush with water for 15 minutes.[2][3] Seek medical attention immediately (corrosive injury risk).[2][4][5][6]

Waste Disposal & Deactivation

Never dispose of active alkylating agents in the trash or down the drain.

Deactivation Protocol (Quenching)

Before disposal, the reactive chloromethyl group should be chemically deactivated.

  • Solution: Prepare a solution of 10% Ethanolamine or Ammonium Hydroxide in methanol.

  • Process: Slowly add the waste residue/solution to the deactivation mixture. Stir for 1 hour.

    • Chemistry: The amine performs a nucleophilic substitution on the chloromethyl group, displacing the chloride and forming a stable, non-alkylating amine derivative.

  • Disposal: Adjust pH to neutral (7-8) and dispose of as Halogenated Organic Waste .

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 56965874 (Structure Analog: 5-(Chloromethyl)-1-methyl-1H-imidazole). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Working with Chemical Hazards. Retrieved from [Link]

  • University of California, Berkeley. Standard Operating Procedure: Alkylating Agents. Retrieved from [Link]

Sources

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